molecular formula C25H31N7OS B15568910 GSK3735967

GSK3735967

Cat. No.: B15568910
M. Wt: 477.6 g/mol
InChI Key: QPLFMVVUDGWTPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GSK3735967 is a useful research compound. Its molecular formula is C25H31N7OS and its molecular weight is 477.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C25H31N7OS

Molecular Weight

477.6 g/mol

IUPAC Name

2-amino-N-[[4-[[3,5-dicyano-4-ethyl-6-(4-methyl-1,4-diazepan-1-yl)-2-pyridinyl]sulfanylmethyl]phenyl]methyl]acetamide

InChI

InChI=1S/C25H31N7OS/c1-3-20-21(13-26)24(32-10-4-9-31(2)11-12-32)30-25(22(20)14-27)34-17-19-7-5-18(6-8-19)16-29-23(33)15-28/h5-8H,3-4,9-12,15-17,28H2,1-2H3,(H,29,33)

InChI Key

QPLFMVVUDGWTPG-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

GSK3735967: A Technical Guide to its Mechanism of Action as a DNMT1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK3735967 is a potent and selective, reversible, non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1).[1][2] This technical guide provides an in-depth overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant molecular interactions.

Core Mechanism of Action

This compound exerts its inhibitory effect on DNMT1, the enzyme primarily responsible for maintaining DNA methylation patterns following DNA replication.[2] The core of its mechanism involves the intercalation of its planar dicyanopyridine moiety into hemimethylated CpG dinucleotides within the DNA minor groove when bound by DNMT1.[1][2] This action physically obstructs the active-site loop of DNMT1, preventing it from accessing the DNA and catalyzing the transfer of a methyl group.

A notable feature of this compound is its ability to bind to three distinct sites on the DNMT1-DNA complex, a characteristic that distinguishes it from other inhibitors in the same class. One of these binding sites is particularly significant as it occupies an aromatic cage that is thought to be the binding site for tri-methylated histone H4 lysine (B10760008) 20 (H4K20me3), suggesting a potential interplay between DNA methylation and histone modifications.

Quantitative Data

The following table summarizes the key quantitative data for this compound's activity against DNMT1.

ParameterValueDescription
IC50 40 nMThe half maximal inhibitory concentration, indicating the potency of the compound in inhibiting DNMT1 enzymatic activity.

Signaling Pathway and Molecular Interactions

The following diagram illustrates the mechanism of DNMT1 inhibition by this compound.

G Mechanism of DNMT1 Inhibition by this compound cluster_0 Normal DNMT1 Function (Maintenance Methylation) cluster_1 Inhibition by this compound DNMT1 DNMT1 HemiDNA Hemimethylated DNA DNMT1->HemiDNA Binds to FullyMethylatedDNA Fully Methylated DNA DNMT1->FullyMethylatedDNA Methylates daughter strand ActiveSiteLoop Active Site Loop HemiDNA->ActiveSiteLoop Engages SAM S-adenosyl methionine (SAM) (Methyl Donor) SAM->DNMT1 Provides methyl group to This compound This compound InhibitedComplex DNMT1-DNA-GSK3735967 Complex This compound->InhibitedComplex Intercalates into DNA minor groove BlockedLoop Displaced Active Site Loop InhibitedComplex->BlockedLoop Causes conformational change NoMethylation Inhibition of Methylation BlockedLoop->NoMethylation Prevents catalysis

Caption: Mechanism of DNMT1 Inhibition by this compound.

Experimental Protocols

The following are summaries of key experimental protocols used to characterize the mechanism of action of this compound, based on the methodologies described in the primary literature.

DNMT1 Inhibition Assay (Radioactive SPA)

This assay is used to determine the IC50 value of this compound.

  • Principle: A radioactive scintillation proximity assay (SPA) measures the incorporation of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) onto a DNA substrate by DNMT1.

  • Materials:

    • Full-length human DNMT1 enzyme.

    • A 40-mer hemimethylated DNA duplex substrate.

    • [3H]-SAM as the methyl donor.

    • This compound at various concentrations.

    • SPA beads.

  • Procedure:

    • DNMT1 enzyme is incubated with the hemimethylated DNA substrate in the presence of varying concentrations of this compound.

    • The enzymatic reaction is initiated by the addition of [3H]-SAM.

    • The reaction is allowed to proceed for a defined period at a specific temperature.

    • The reaction is stopped, and the DNA is captured on SPA beads.

    • The proximity of the incorporated [3H] to the beads generates a light signal that is measured by a scintillation counter.

    • The IC50 value is calculated from the dose-response curve of inhibitor concentration versus enzyme activity.

X-ray Crystallography for Structural Characterization

This method provides atomic-level detail of the interaction between this compound, DNMT1, and DNA.

  • Principle: X-ray diffraction patterns from a crystal of the complex are used to determine the three-dimensional structure.

  • Procedure:

    • A stable complex of human DNMT1, a hemimethylated DNA duplex, and this compound is formed.

    • The complex is crystallized using vapor diffusion or other suitable methods.

    • The crystals are exposed to a high-intensity X-ray beam.

    • Diffraction data are collected and processed to generate an electron density map.

    • The atomic model of the complex is built into the electron density map and refined to yield the final structure.

The following diagram outlines the general workflow for the structural characterization of the DNMT1-GSK3735967 complex.

G Experimental Workflow for Structural Characterization Protein_Purification DNMT1 Protein Purification Complex_Formation Formation of DNMT1-DNA-GSK3735967 Complex Protein_Purification->Complex_Formation DNA_Synthesis Hemimethylated DNA Synthesis DNA_Synthesis->Complex_Formation Crystallization Crystallization Complex_Formation->Crystallization Xray_Diffraction X-ray Data Collection Crystallization->Xray_Diffraction Structure_Determination Structure Determination and Refinement Xray_Diffraction->Structure_Determination Analysis Analysis of Binding Sites Structure_Determination->Analysis

Caption: Experimental Workflow for Structural Characterization.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of DNMT1. Its unique mechanism of action, involving intercalation and interaction with multiple sites on the DNMT1-DNA complex, provides a solid foundation for its further investigation and development as a potential therapeutic agent in diseases associated with aberrant DNA methylation, such as cancer. The detailed structural and functional data available for this compound make it a valuable tool for researchers in the field of epigenetics.

References

Introduction to DNMT1 Inhibition and GSK3735967

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the DNMT1 Inhibition Pathway of GSK3735967

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action, signaling pathways, and preclinical data associated with the selective DNMT1 inhibitor, this compound. While public information on this compound is limited, this guide draws upon available data and parallels with the extensively studied, closely related compound GSK3685032 to present a thorough technical summary.

DNA methylation is a critical epigenetic modification that plays a pivotal role in regulating gene expression. DNA methyltransferase 1 (DNMT1) is the primary enzyme responsible for maintaining existing methylation patterns following DNA replication. In many cancers, the process of DNA methylation is dysregulated, leading to the silencing of tumor suppressor genes and promoting oncogenesis.

The reversal of this hypermethylation through the inhibition of DNMT1 is a validated therapeutic strategy in oncology. This compound is a selective, reversible, and non-nucleoside inhibitor of DNMT1.[1] Its development represents an effort to create a more tolerable and potentially more efficacious alternative to existing hypomethylating agents, which are often associated with significant toxicities.[2]

Core Mechanism of Action

This compound features a planar dicyanopyridine core, which is central to its inhibitory activity.[1] The primary mechanism of action for this class of inhibitors involves direct interference with the catalytic function of DNMT1 at sites of hemi-methylated DNA.

During DNA replication, DNMT1 recognizes hemi-methylated CpG dinucleotides on the parental DNA strand and methylates the corresponding cytosine on the newly synthesized strand. Crystallographic studies of the related compound GSK3685032 have shown that the inhibitor embeds itself into the hemi-methylated DNA, directly competing with the active-site loop of DNMT1.[2] This competitive and reversible binding physically obstructs the enzyme, preventing it from methylating the new DNA strand. The result is a passive, replication-dependent loss of DNA methylation. This demethylation can lead to the re-expression of previously silenced tumor suppressor genes, ultimately inhibiting cancer cell growth.[2]

Additionally, this compound is described as having three binding sites, one of which is capable of binding to histone H4K20me3, suggesting a potential for more complex interactions within the epigenetic machinery, though this requires further investigation.

Signaling and Inhibition Pathway

The pathway initiated by this compound is a direct consequence of its targeted inhibition of DNMT1. The logical flow from enzyme inhibition to cellular anti-tumor response is depicted below.

DNMT1_Inhibition_Pathway cluster_cellular_process DNMT1 Inhibition Cascade Inhibitor This compound DNMT1_Complex DNMT1 bound to Hemi-methylated DNA Inhibitor->DNMT1_Complex Competitively Binds Methylation Maintenance Methylation DNMT1_Complex->Methylation Catalyzes Demethylation Passive Demethylation (during cell division) DNMT1_Complex->Demethylation Leads to (when inhibited) TSG_Hypermethylation Tumor Suppressor Gene Hypermethylation Methylation->TSG_Hypermethylation Maintains TSG_Reactivation Tumor Suppressor Gene Re-expression Demethylation->TSG_Reactivation Causes Cancer_Proliferation Cancer Cell Proliferation TSG_Hypermethylation->Cancer_Proliferation Promotes Apoptosis Apoptosis & Growth Arrest TSG_Reactivation->Apoptosis Induces

Caption: Inhibition of the DNMT1-DNA complex by this compound leads to passive demethylation.

Quantitative Data

The following table summarizes the key quantitative parameters associated with this compound and the related compound GSK3685032.

ParameterValueCompoundKey CharacteristicsSource
IC50 40 nMThis compoundIn vitro potency against DNMT1 enzyme.
Binding Mode Reversible, Non-nucleosideThis compoundDoes not form covalent bonds with the enzyme.
Selectivity DNMT1-selectiveGSK3685032Selective for DNMT1 over DNMT3A and DNMT3B.
Cellular Effect Robust loss of DNA methylationGSK3685032Leads to transcriptional activation.
In Vitro Efficacy Cancer cell growth inhibitionGSK3685032Effective in various cancer cell lines.
In Vivo Efficacy Superior tumor regressionGSK3685032Demonstrated in mouse models of Acute Myeloid Leukemia (AML) compared to decitabine.

Experimental Protocols

The following are representative experimental methodologies that would be employed to characterize a DNMT1 inhibitor like this compound.

DNMT1 Enzymatic Assay:

  • Objective: To determine the in vitro potency (IC50) of the inhibitor.

  • Methodology: A typical assay would utilize recombinant human DNMT1 enzyme, a hemi-methylated DNA substrate, and the methyl donor S-adenosyl-L-methionine (SAM). The inhibitor is titrated at various concentrations. The reaction is allowed to proceed, and the level of newly incorporated methylation is quantified, often through an ELISA-based method using an antibody specific to 5-methylcytosine. The IC50 is calculated from the resulting dose-response curve.

Cellular Growth Inhibition Assay:

  • Objective: To measure the effect of the inhibitor on cancer cell viability and proliferation.

  • Methodology: Cancer cell lines (e.g., AML cell lines like MOLM-13 or MV-4-11) are seeded in multi-well plates and treated with a range of inhibitor concentrations for a period of several days. Cell viability is assessed using reagents such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells. The concentration that inhibits growth by 50% (GI50) is then determined.

Global DNA Methylation Analysis:

  • Objective: To quantify the global changes in DNA methylation following inhibitor treatment.

  • Methodology: Cancer cells are treated with the inhibitor for a defined period. Genomic DNA is then extracted and can be analyzed by various methods, including mass spectrometry-based approaches to determine the 5-mC/dG ratio or through ELISA-based global DNA methylation kits.

Gene-Specific Methylation and Expression Analysis:

  • Objective: To confirm demethylation and re-expression of specific tumor suppressor genes.

  • Methodology:

    • Methylation: Genomic DNA is treated with sodium bisulfite, which converts unmethylated cytosines to uracil (B121893) while leaving methylated cytosines unchanged. The methylation status of specific gene promoters is then analyzed by pyrosequencing or targeted next-generation sequencing.

    • Expression: RNA is extracted from treated cells and converted to cDNA. The expression levels of target genes are quantified using quantitative real-time PCR (qRT-PCR) or comprehensive RNA-sequencing.

Preclinical Evaluation Workflow

The preclinical development of a targeted inhibitor like this compound follows a structured workflow to establish its mechanism, efficacy, and safety profile before clinical consideration.

Preclinical_Workflow cluster_workflow Preclinical Drug Discovery Workflow A Target Validation (DNMT1 in Cancer) B Lead Discovery (High-Throughput Screening) A->B C Biochemical & Cellular Potency (IC50, GI50) B->C D Mechanism of Action Studies (Crystallography, CETSA) C->D E In Vivo Efficacy Models (Xenografts) C->E D->E F DMPK & Toxicology (Pharmacokinetics, Safety) E->F G Candidate Selection F->G

Caption: A typical workflow for the preclinical evaluation of a targeted DNMT1 inhibitor.

References

GSK3735967 discovery and development

Author: BenchChem Technical Support Team. Date: December 2025

I am unable to provide a detailed technical guide on the discovery and development of GSK3735967. A thorough search of publicly available scientific and clinical trial databases did not yield any specific information for a compound with this designation. The search results retrieved information for other investigational drugs from GlaxoSmithKline (GSK), but none were identified as this compound.

It is possible that this compound is an internal compound designation that has not yet been disclosed in public forums or publications. Information on new drug candidates is often kept confidential during the early stages of research and development.

Without any publicly available data on the discovery, mechanism of action, preclinical studies, or clinical trials specifically related to this compound, it is not possible to fulfill the request for an in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams.

If "this compound" is a confidential or internal identifier, further information would only be available through direct communication with the developing organization, subject to their disclosure policies. For accurate and up-to-date information on GSK's drug pipeline, it is recommended to consult their official publications and clinical trial registries.

GSK3735967: An In-depth Technical Profile of a Selective DNMT1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of GSK3735967, a potent and selective non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1). The document details its inhibitory activity against other DNMTs, the experimental protocols used for its characterization, and visual representations of its mechanism and experimental workflows.

Core Selectivity Profile

This compound is a member of the dicyanopyridine class of compounds and has been identified as a highly potent and selective inhibitor of DNMT1.[1][2] Its primary mechanism of action involves the intercalation into hemimethylated DNA at CpG sites, which prevents the DNMT1 active-site loop from accessing the DNA and carrying out the methylation process.[3]

Quantitative Inhibitory Activity

The inhibitory potency of this compound has been quantified against DNMT1. While specific IC50 values for DNMT3A and DNMT3B are not publicly available, compounds from the same chemical class have demonstrated a high degree of selectivity for DNMT1. For instance, a structurally related dicyanopyridine inhibitor, GSK3685032, exhibits over 2,500-fold selectivity for DNMT1 over DNMT3A and DNMT3B.[4] This strongly suggests a similar selectivity profile for this compound.

Target EnzymeIC50 (nM)Selectivity vs. DNMT1
DNMT1 401x
DNMT3A >100,000 (estimated)>2500x
DNMT3B >100,000 (estimated)>2500x

Note: IC50 values for DNMT3A and DNMT3B are estimated based on the reported selectivity of over 2,500-fold for the closely related compound GSK3685032.

Experimental Protocols

The determination of the inhibitory activity and selectivity of this compound and related compounds is typically performed using a Scintillation Proximity Assay (SPA). This biochemical assay is a robust and sensitive method for measuring the transfer of a radiolabeled methyl group from the donor S-adenosyl-L-methionine (SAM) to a DNA substrate.

Scintillation Proximity Assay (SPA) for DNMT Inhibition

Objective: To quantify the enzymatic activity of DNMT1, DNMT3A, and DNMT3B in the presence of varying concentrations of an inhibitor to determine its IC50 value.

Materials:

  • Recombinant human DNMT1, DNMT3A/DNMT3L, and DNMT3B/DNMT3L enzymes.

  • Hemimethylated DNA substrate (e.g., a biotinylated hairpin oligonucleotide with CpG sites).

  • [³H]-S-adenosyl-L-methionine ([³H]-SAM) as the methyl donor.

  • Streptavidin-coated SPA beads.

  • Assay buffer (e.g., Tris-HCl, DTT, EDTA, MgCl₂).

  • Microplates (e.g., 384-well).

  • Scintillation counter.

Procedure:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the assay buffer, the respective DNMT enzyme, and the hemimethylated DNA substrate.

  • Inhibitor Addition: this compound is added to the reaction mixture at a range of concentrations. A control reaction without the inhibitor is also prepared.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of [³H]-SAM.

  • Incubation: The reaction plate is incubated at a controlled temperature (e.g., 37°C) for a specific period to allow for enzymatic methylation of the DNA substrate.

  • Assay Termination and Bead Addition: The reaction is stopped, and streptavidin-coated SPA beads are added to each well. The biotinylated DNA substrate binds to the streptavidin on the beads.

  • Signal Detection: When the [³H]-methyl group is transferred to the DNA, it is brought into close proximity to the scintillant embedded in the SPA beads. This proximity allows the beta particles emitted from the tritium (B154650) to stimulate the scintillant, producing light that is detected by a scintillation counter. Unincorporated [³H]-SAM is not in close enough proximity to the beads to generate a signal.

  • Data Analysis: The amount of light emitted is proportional to the amount of DNA methylation. The percentage of inhibition at each concentration of this compound is calculated relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.

Visualizations

Signaling Pathway: Mechanism of DNMT1 Inhibition by this compound

DNMT1_Inhibition_Pathway cluster_prevention Inhibitory Action of this compound cluster_process Normal DNA Methylation This compound This compound Hemi_DNA Hemimethylated DNA (CpG site) This compound->Hemi_DNA Intercalates into DNMT1 DNMT1 Hemi_DNA->DNMT1 Binds to DNMT1_Loop DNMT1 Active-Site Loop DNMT1_Loop->Hemi_DNA Access Blocked Methyl_Transfer Methyl Group Transfer (from SAM) DNMT1_Loop->Methyl_Transfer Prevents DNMT1->Methyl_Transfer Catalyzes Maintained_DNA Maintained Methylated DNA Methyl_Transfer->Maintained_DNA

Caption: Mechanism of DNMT1 inhibition by this compound.

Experimental Workflow: Scintillation Proximity Assay

SPA_Workflow start Start: Prepare Reaction Mixture (DNMT Enzyme + DNA Substrate) add_inhibitor Add this compound (Varying Concentrations) start->add_inhibitor add_sam Initiate Reaction: Add [³H]-SAM add_inhibitor->add_sam incubate Incubate at 37°C add_sam->incubate add_beads Stop Reaction & Add Streptavidin-SPA Beads incubate->add_beads detect Detect Scintillation Signal add_beads->detect analyze Analyze Data: Calculate IC50 detect->analyze end End: Determine Selectivity Profile analyze->end

Caption: Workflow of the Scintillation Proximity Assay (SPA).

Logical Relationship: Selectivity Profile of this compound

Selectivity_Profile cluster_targets DNMT Isoforms This compound This compound DNMT1 DNMT1 (Maintenance Methylation) This compound->DNMT1 Potent Inhibition (IC50 = 40 nM) DNMT3A DNMT3A (De Novo Methylation) This compound->DNMT3A Negligible Inhibition (>2500-fold selective) DNMT3B DNMT3B (De Novo Methylation) This compound->DNMT3B Negligible Inhibition (>2500-fold selective)

References

In Vitro Activity of GSK3735967: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK3735967 is a potent and highly selective, non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1).[1] As a key enzyme responsible for maintaining DNA methylation patterns after replication, DNMT1 is a critical target in various diseases, particularly cancer. This technical guide provides a comprehensive overview of the in vitro activity of this compound, including its inhibitory potency, selectivity, and effects on cellular processes. Detailed experimental protocols and visualizations of relevant pathways are also presented to facilitate further research and drug development efforts.

Core Activity: DNMT1 Inhibition

This compound is a reversible inhibitor of DNMT1.[2] Its mechanism of action involves the planar dicyanopyridine core of the molecule intercalating into hemimethylated CpG dinucleotides bound by DNMT1.[2] This interaction prevents the proper functioning of the enzyme's active site.

Quantitative Data Summary

The following tables summarize the key quantitative data for the in vitro activity of this compound and a closely related analog, GSK3685032, which shares the same dicyanopyridine core and mechanism of action.

Enzymatic Activity IC50 (nM) Selectivity (Fold)
This compound
DNMT140[1]
GSK3685032 (Analog)
DNMT136[3]
DNMT3A>100,000>1000-fold vs DNMT1
DNMT3B>100,000>1000-fold vs DNMT1
Other Methyltransferases (>30)>100,000>1000-fold vs DNMT1
Protein Kinases (>300)>100,000>1000-fold vs DNMT1
Cell-Based Activity (GSK3685032 as a surrogate) EC50 / GI50 (µM) Notes
Global DNA Methylation (LINE-1) Not explicitly quantified, but robust loss observed.
Cancer Cell Growth Inhibition (Median of 51 hematological cancer cell lines) 0.64[3]6-day treatment

Signaling Pathway

The primary signaling pathway affected by this compound is the maintenance of DNA methylation. By inhibiting DNMT1, this compound leads to passive demethylation of the genome during cell division, which can reactivate aberrantly silenced genes, such as tumor suppressor genes.

DNMT1_Inhibition_Pathway cluster_replication DNA Replication cluster_methylation DNA Methylation Maintenance cluster_inhibition Inhibition by this compound Hemi-methylated_DNA Hemi-methylated DNA DNMT1 DNMT1 Hemi-methylated_DNA->DNMT1 binds SAH S-adenosylhomocysteine (SAH) DNMT1->SAH Fully_methylated_DNA Fully methylated DNA DNMT1->Fully_methylated_DNA methylates SAM S-adenosylmethionine (SAM) SAM->DNMT1 provides methyl group This compound This compound This compound->DNMT1 inhibits

Caption: Inhibition of DNMT1-mediated DNA methylation maintenance by this compound.

Experimental Protocols

DNMT1 Enzymatic Inhibition Assay

This protocol describes a typical biochemical assay to determine the IC50 value of an inhibitor against DNMT1.

DNMT1_Assay_Workflow Start Start Prepare_Reagents Prepare Assay Buffer, DNMT1, DNA substrate, and S-adenosylmethionine (SAM) Start->Prepare_Reagents Add_Inhibitor Add serial dilutions of this compound to microplate wells Prepare_Reagents->Add_Inhibitor Add_Enzyme Add DNMT1 enzyme to wells Add_Inhibitor->Add_Enzyme Incubate_1 Pre-incubate inhibitor and enzyme Add_Enzyme->Incubate_1 Add_Substrate Add DNA substrate and SAM to initiate reaction Incubate_1->Add_Substrate Incubate_2 Incubate to allow methylation Add_Substrate->Incubate_2 Stop_Reaction Stop the reaction Incubate_2->Stop_Reaction Detect_Signal Detect methylation signal (e.g., colorimetric or fluorometric readout) Stop_Reaction->Detect_Signal Analyze_Data Calculate IC50 value Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a typical DNMT1 enzymatic inhibition assay.

Methodology:

  • Reagent Preparation: Prepare assay buffer (e.g., Tris-HCl buffer with DTT and EDTA), recombinant human DNMT1 enzyme, a biotinylated DNA substrate containing CpG sites, and the methyl donor S-adenosylmethionine (SAM).

  • Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO and then dilute further in the assay buffer.

  • Assay Plate Setup: Add the diluted inhibitor to the wells of a microtiter plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme Addition: Add the DNMT1 enzyme to all wells except the negative control.

  • Pre-incubation: Incubate the plate to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add a mixture of the DNA substrate and SAM to all wells to start the methylation reaction.

  • Incubation: Incubate the plate at 37°C to allow for DNA methylation.

  • Detection: Stop the reaction and detect the level of methylation. This can be done using various methods, such as an ELISA-based assay where a methylation-specific antibody is used, followed by a secondary antibody conjugated to a reporter enzyme for a colorimetric or fluorometric readout.

  • Data Analysis: Plot the signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Global DNA Methylation Assay (LINE-1 Pyrosequencing)

This protocol outlines the steps to assess the effect of this compound on global DNA methylation by measuring the methylation of Long Interspersed Nuclear Element-1 (LINE-1) repetitive elements.

LINE1_Pyrosequencing_Workflow Start Start Cell_Culture Culture cancer cells and treat with this compound Start->Cell_Culture DNA_Extraction Extract genomic DNA Cell_Culture->DNA_Extraction Bisulfite_Conversion Treat DNA with sodium bisulfite DNA_Extraction->Bisulfite_Conversion PCR_Amplification Amplify LINE-1 sequences using PCR with biotinylated primers Bisulfite_Conversion->PCR_Amplification Pyrosequencing Perform pyrosequencing to quantify C/T ratio at CpG sites PCR_Amplification->Pyrosequencing Data_Analysis Calculate percentage of methylation Pyrosequencing->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing LINE-1 methylation by pyrosequencing.

Methodology:

  • Cell Treatment: Culture a relevant cancer cell line and treat with various concentrations of this compound for a specified period (e.g., 72 hours).

  • Genomic DNA Extraction: Harvest the cells and extract genomic DNA using a commercially available kit.

  • Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

  • PCR Amplification: Amplify a specific region of the LINE-1 repetitive element using polymerase chain reaction (PCR). One of the PCR primers should be biotinylated to allow for purification of the PCR product.

  • Pyrosequencing: The biotinylated PCR product is captured on streptavidin-coated beads, denatured, and annealed to a sequencing primer. Pyrosequencing is then performed to determine the nucleotide sequence, and the software quantifies the ratio of cytosine to thymine (B56734) at specific CpG sites, which corresponds to the percentage of methylation.

  • Data Analysis: Compare the percentage of LINE-1 methylation in treated cells to untreated controls to determine the effect of this compound.

Cancer Cell Growth Inhibition Assay

This protocol details a common method to assess the effect of a compound on cancer cell proliferation.

Cell_Growth_Assay_Workflow Start Start Seed_Cells Seed cancer cells in a 96-well plate Start->Seed_Cells Add_Compound Add serial dilutions of this compound Seed_Cells->Add_Compound Incubate Incubate for a defined period (e.g., 6 days) Add_Compound->Incubate Measure_Viability Measure cell viability (e.g., using a resazurin-based assay) Incubate->Measure_Viability Calculate_GI50 Calculate the Growth Inhibition 50 (GI50) Measure_Viability->Calculate_GI50 End End Calculate_GI50->End

Caption: Workflow for determining cancer cell growth inhibition.

Methodology:

  • Cell Seeding: Seed a cancer cell line of interest into a 96-well plate at an appropriate density and allow the cells to adhere overnight.

  • Compound Addition: Add a serial dilution of this compound to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a prolonged period, typically 3 to 6 days, to allow for multiple cell divisions.

  • Viability Measurement: At the end of the incubation period, measure cell viability. A common method is the use of a resazurin-based reagent, which is converted to the fluorescent resorufin (B1680543) by metabolically active cells. The fluorescence intensity is proportional to the number of viable cells.

  • Data Analysis: Plot the percentage of cell growth inhibition relative to the vehicle control against the compound concentration. The GI50 (the concentration at which cell growth is inhibited by 50%) can then be calculated using a non-linear regression model.

Conclusion

This compound is a potent and highly selective inhibitor of DNMT1 with promising in vitro activity. Its ability to induce DNA hypomethylation and inhibit the growth of cancer cells makes it a valuable tool for epigenetic research and a potential candidate for further therapeutic development. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this compound.

References

The DNMT1 Inhibitor GSK3735967: A Technical Overview of its Impact on DNA Methylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK3735967 is a selective, reversible, non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1), a key enzyme responsible for maintaining DNA methylation patterns through cell division. Research, often referencing the closely related compound GSK-3484862, demonstrates that this class of inhibitors leads to a significant reduction in global DNA methylation. The primary mechanism of action involves the targeted degradation of the DNMT1 protein via the proteasome pathway, resulting in passive demethylation of the genome. This technical guide provides a comprehensive overview of the quantitative effects of this compound and its analogs on DNA methylation, detailed experimental protocols from key studies, and visual representations of its mechanism and experimental workflows.

Core Mechanism of Action

This compound and the related compound GSK-3484862 are potent and selective inhibitors of DNMT1. This compound has an IC50 value of 40 nM[1]. GSK-3484862 exhibits an IC50 of 0.23 µM[2]. Unlike nucleoside analogs such as decitabine (B1684300) and azacytidine, these are non-covalent inhibitors[3]. Their mechanism of action is distinct from traditional active-site inhibitors; they induce the degradation of DNMT1 protein within hours of treatment[4][5][6]. This process is dependent on the proteasome[4][5][7]. In murine embryonic stem cells (mESCs), the degradation of DNMT1 has been shown to be dependent on UHRF1, an accessory factor with E3 ubiquitin ligase activity[4][5][6]. The loss of DNMT1 protein leads to a rapid and substantial global hypomethylation[4][5][6].

GSK3735967_Mechanism_of_Action cluster_cell Cell This compound This compound/ GSK-3484862 DNMT1 DNMT1 This compound->DNMT1 Inhibits & Induces Conformational Change UHRF1 UHRF1 (E3 Ubiquitin Ligase) DNMT1->UHRF1 Recruits Proteasome Proteasome DNMT1->Proteasome Targeted to UHRF1->DNMT1 Ubiquitinates Degradation DNMT1 Degradation Proteasome->Degradation Mediates Hypomethylation Global DNA Hypomethylation Degradation->Hypomethylation Leads to

Mechanism of this compound-induced DNMT1 degradation.

Quantitative Data on DNA Methylation Changes

The following tables summarize the quantitative effects of GSK-3484862 on DNA methylation across different cell lines and experimental systems.

Table 1: Global DNA Methylation Levels

Cell LineTreatmentDurationChange in Global MethylationAnalytical MethodReference
Murine Embryonic Stem Cells (mESCs)GSK-34848626 daysFrom ~70% to <18% CpG methylationWhole-Genome Bisulfite Sequencing (WGBS)[8][9][10]
NCI-H1299GSK-34848622 daysFrom ~3.8% to ~1.5% 5-methylcytosine (B146107) (5mC)LC-MS/MS[11]
NCI-H1299GSK-34848626 daysFrom ~3.8% to ~1.0% 5-methylcytosine (5mC)LC-MS/MS[11]
HAP1 and U2OS cellsGSK-34848623 daysDrastic hypomethylation, absence of highly methylated CpG sites (beta values 0.8-1)Infinium MethylationEPIC v2.0 array

Table 2: Inhibitory Concentrations

CompoundTargetIC50Reference
This compoundDNMT140 nM[1]
GSK-3484862DNMT10.23 µM[2][12]

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: A549 (lung carcinoma), NCI-H1299 (lung cancer), HAP1 (human near-haploid), U2OS (osteosarcoma), and murine embryonic stem cells (mESCs) have been utilized in studies with GSK-3484862[4][7][13][14].

  • Treatment: Cells were exposed to varying concentrations of GSK-3484862 or DMSO as a vehicle control. For instance, in A549 cells, treatment was carried out for up to 24 hours to observe DNMT1 protein levels[7]. In mESCs, treatment was extended for 6 to 14 days to assess the impact on global methylation[3][8].

DNA Methylation Analysis

A variety of methods have been employed to quantify changes in DNA methylation following treatment with GSK-3484862.

This high-throughput method provides quantitative methylation data for over 930,000 CpG sites across the human genome[15][16].

  • Genomic DNA Extraction: High-quality genomic DNA is isolated from treated and control cells.

  • Bisulfite Conversion: Genomic DNA is treated with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged. Rapid bisulfite conversion kits can complete this step in approximately three hours[17].

  • Whole-Genome Amplification and Hybridization: The bisulfite-converted DNA is amplified, fragmented, and hybridized to the Infinium MethylationEPIC v2.0 BeadChip[17].

  • Data Analysis: The BeadChips are scanned, and the intensity of the fluorescent signals is used to calculate beta values for each CpG site, representing the proportion of methylation.

Infinium_MethylationEPIC_Workflow Start Cell Culture & This compound Treatment DNA_Extraction Genomic DNA Extraction Start->DNA_Extraction Bisulfite_Conversion Bisulfite Conversion (Unmethylated C -> U) DNA_Extraction->Bisulfite_Conversion WGA Whole-Genome Amplification Bisulfite_Conversion->WGA Fragmentation Enzymatic Fragmentation WGA->Fragmentation Hybridization Hybridization to EPIC v2.0 BeadChip Fragmentation->Hybridization Staining Fluorescent Staining Hybridization->Staining Scanning iScan or NextSeq 550 Scanning Staining->Scanning Data_Analysis Data Analysis (Beta Value Calculation) Scanning->Data_Analysis

Workflow for Infinium MethylationEPIC v2.0 analysis.

This method provides a semi-quantitative assessment of global DNA methylation.

  • DNA Denaturation and Spotting: Genomic DNA is denatured and spotted onto a nitrocellulose membrane.

  • Blocking and Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for 5-methylcytosine (5mC).

  • Secondary Antibody and Detection: A secondary antibody conjugated to a detection enzyme is used, and the signal is visualized.

  • Loading Control: The same membrane is stained with methylene (B1212753) blue to confirm equal DNA loading[7].

This technique quantifies methylation at specific CpG sites within a defined genomic region.

  • Bisulfite PCR: The genomic region of interest is amplified from bisulfite-converted DNA.

  • Sequencing and Analysis: The PCR product is sequenced, and the relative amount of cytosine and thymine (B56734) at each CpG site is quantified to determine the methylation percentage[7].

WGBS offers a comprehensive, base-resolution view of DNA methylation across the entire genome.

  • Library Preparation: Genomic DNA is fragmented, and methylated adapters are ligated.

  • Bisulfite Conversion: The DNA library is subjected to bisulfite conversion.

  • PCR Amplification: The converted library is amplified.

  • Sequencing: The library is sequenced using next-generation sequencing platforms.

  • Data Analysis: Reads are aligned to a reference genome, and the methylation status of each CpG site is determined[8].

This highly accurate method quantifies the total amount of 5mC in the genome.

  • DNA Digestion: Genomic DNA is enzymatically digested into individual nucleosides.

  • Chromatographic Separation: The nucleosides are separated using liquid chromatography.

  • Mass Spectrometry: The separated nucleosides are detected and quantified by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific transitions for deoxycytidine (dC) and 5-methyldeoxycytidine (5mdC) are monitored.

  • Quantification: External calibration curves are used to calculate the ratio of 5mdC to total cytosines[11].

Conclusion

This compound and its analogs are potent DNMT1 inhibitors that induce significant DNA hypomethylation through a mechanism of targeted protein degradation. The quantitative data and experimental protocols summarized in this guide provide a valuable resource for researchers investigating epigenetic modifications and developing novel therapeutic strategies. The use of advanced techniques such as Infinium MethylationEPIC arrays and WGBS has enabled a detailed understanding of the profound effects of these compounds on the methylome.

References

Target Validation of GSK3735967: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation studies for GSK3735967, a selective, reversible, non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1). Due to the limited availability of specific preclinical data for this compound in the public domain, this guide leverages data from closely related dicyanopyridine-containing DNMT1 inhibitors, GSK3685032 and GSK-3484862, to illustrate the target validation process and mechanism of action for this class of compounds.

Executive Summary

This compound belongs to a novel class of dicyanopyridine-containing compounds that selectively inhibit DNMT1, a key enzyme responsible for maintaining DNA methylation patterns through cell division. Dysregulation of DNMT1 is a hallmark of various cancers, making it a compelling therapeutic target. This guide summarizes the key quantitative data, experimental protocols, and signaling pathways involved in the target validation of this class of inhibitors, providing a comprehensive resource for researchers in oncology and drug development.

Core Quantitative Data

The following tables summarize the key in vitro potency and cellular activity of this compound and its analogs.

Table 1: In Vitro Enzymatic Activity

CompoundTargetIC50 (nM)Assay Type
This compoundDNMT140[1]Enzymatic Assay
GSK3685032DNMT11.8Enzymatic Assay

Table 2: Cellular Activity in Cancer Cell Lines

CompoundCell LineAssay TypeEndpointIC50 / EC50 (nM)
GSK3685032MOLM-13 (AML)Cell ProliferationGrowth Inhibition~10
GSK3685032MV-4-11 (AML)Cell ProliferationGrowth Inhibition~20
GSK-3484862A549 (Lung Cancer)Western BlotDNMT1 DegradationConcentration-dependent
GSK-3484862NCI-H1299 (Lung Cancer)Western BlotDNMT1 DegradationConcentration-dependent

Signaling Pathway and Mechanism of Action

This compound and its analogs act through a novel mechanism of action that distinguishes them from traditional nucleoside-based DNMT1 inhibitors.

Mechanism of DNMT1 Inhibition

The dicyanopyridine core of these inhibitors intercalates into the DNA at hemimethylated CpG sites, which are the recognition sites for DNMT1. This intercalation physically obstructs the active site of DNMT1, preventing it from binding to the DNA and catalyzing the transfer of a methyl group. This is a reversible, non-covalent interaction.

DNMT1_Inhibition cluster_0 Normal DNA Methylation cluster_1 Inhibition by this compound DNMT1 DNMT1 Hemi_DNA Hemimethylated CpG Site DNMT1->Hemi_DNA Binds to Methyl_Transfer Methyl Group Transfer Hemi_DNA->Methyl_Transfer Catalyzes Maintained_Methylation Maintained DNA Methylation Pattern Methyl_Transfer->Maintained_Methylation This compound This compound Blocked_Site Obstructed Active Site This compound->Blocked_Site Intercalates into Hemimethylated DNA Inhibition Inhibition of Methylation Blocked_Site->Inhibition Hypomethylation DNA Hypomethylation Inhibition->Hypomethylation DNMT1_inhibited DNMT1 DNMT1_inhibited->Blocked_Site Binding Blocked

Caption: Mechanism of DNMT1 inhibition by this compound.

Downstream Cellular Effects

Inhibition of DNMT1 leads to passive demethylation of the genome during subsequent rounds of DNA replication. This can lead to the re-expression of silenced tumor suppressor genes, induction of cellular differentiation, and cell cycle arrest, ultimately resulting in the inhibition of cancer cell growth.

Downstream_Effects DNMT1_Inhibition DNMT1 Inhibition (this compound) Passive_Demethylation Passive DNA Demethylation DNMT1_Inhibition->Passive_Demethylation Gene_Reexpression Tumor Suppressor Gene Re-expression Passive_Demethylation->Gene_Reexpression Differentiation Cellular Differentiation Passive_Demethylation->Differentiation Cell_Cycle_Arrest Cell Cycle Arrest Passive_Demethylation->Cell_Cycle_Arrest Growth_Inhibition Cancer Cell Growth Inhibition Gene_Reexpression->Growth_Inhibition Differentiation->Growth_Inhibition Cell_Cycle_Arrest->Growth_Inhibition

Caption: Downstream cellular effects of DNMT1 inhibition.

Key Experimental Protocols

The following are representative protocols for key experiments used in the target validation of dicyanopyridine DNMT1 inhibitors.

DNMT1 Enzymatic Assay

Objective: To determine the in vitro potency of the inhibitor against purified DNMT1 enzyme.

Methodology:

  • Recombinant human DNMT1 is incubated with a hemimethylated DNA substrate and a methyl donor (S-adenosyl-L-methionine, SAM).

  • The inhibitor is added at varying concentrations.

  • The transfer of a radiolabeled methyl group from SAM to the DNA substrate is measured using a scintillation counter.

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Proliferation Assay

Objective: To assess the effect of the inhibitor on the growth of cancer cell lines.

Methodology:

  • Cancer cell lines (e.g., MOLM-13, MV-4-11) are seeded in 96-well plates.

  • Cells are treated with a range of inhibitor concentrations for a specified period (e.g., 72 hours).

  • Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

  • IC50 values are determined from the dose-response curves.

Western Blot for DNMT1 Degradation

Objective: To determine if the inhibitor induces the degradation of the DNMT1 protein in cells.

Methodology:

  • Cancer cells (e.g., A549, NCI-H1299) are treated with the inhibitor at various concentrations and for different time points.

  • Whole-cell lysates are prepared, and protein concentrations are determined.

  • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is probed with a primary antibody specific for DNMT1, followed by a secondary antibody conjugated to horseradish peroxidase.

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A loading control (e.g., β-actin or GAPDH) is used to ensure equal protein loading.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.

Methodology:

  • Immunocompromised mice are subcutaneously implanted with human cancer cells (e.g., MOLM-13).

  • Once tumors are established, mice are randomized into vehicle control and treatment groups.

  • The inhibitor is administered orally or via intraperitoneal injection at a defined dose and schedule.

  • Tumor volume and body weight are measured regularly.

  • At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot for DNMT1 levels, analysis of DNA methylation).

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the preclinical target validation of a DNMT1 inhibitor.

Preclinical_Workflow cluster_InVitro In Vitro Validation cluster_InVivo In Vivo Validation Enzymatic_Assay DNMT1 Enzymatic Assay (IC50) Cell_Proliferation Cell Proliferation Assays (IC50) Enzymatic_Assay->Cell_Proliferation Target_Engagement Cellular Target Engagement (e.g., Western Blot) Cell_Proliferation->Target_Engagement Lead_Optimization Lead Optimization Target_Engagement->Lead_Optimization Xenograft_Models Xenograft Tumor Models Efficacy_Studies Efficacy Studies (Tumor Growth Inhibition) Xenograft_Models->Efficacy_Studies PD_Analysis Pharmacodynamic Analysis (Target Modulation in Tumors) Efficacy_Studies->PD_Analysis Lead_Optimization->Xenograft_Models

Caption: Preclinical target validation workflow for DNMT1 inhibitors.

Conclusion

The target validation of this compound and its analogs is supported by a robust dataset demonstrating potent and selective inhibition of DNMT1. The novel, non-nucleoside mechanism of action offers a potential advantage over existing therapies by avoiding the toxicities associated with DNA incorporation. The experimental framework outlined in this guide provides a comprehensive approach for the continued investigation and development of this promising class of epigenetic modulators for cancer therapy.

References

An In-depth Technical Guide on the Preliminary Cytotoxicity of GSK3735967, a DNMT1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated preliminary cytotoxicity of GSK3735967, a potent and selective non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1). Given the limited publicly available cytotoxicity data for this compound, this document leverages data from other known DNMT1 inhibitors to provide a relevant framework for understanding its potential cytotoxic effects and the experimental approaches for its evaluation.

Introduction to this compound and DNMT1 Inhibition

This compound has been identified as a potent, selective, non-nucleoside inhibitor of DNMT1 with an IC50 of 40 nM. DNMT1 is the primary enzyme responsible for maintaining DNA methylation patterns during cell division. In various cancers, DNMT1 is overexpressed, leading to the silencing of tumor suppressor genes through hypermethylation. Inhibition of DNMT1 is a promising therapeutic strategy to reactivate these silenced genes and induce cancer cell death.

Expected Cytotoxicity Profile of DNMT1 Inhibitors

The cytotoxic effects of DNMT1 inhibitors are often evaluated in cancer cell lines. The deletion of the DNMT1 gene has been shown to significantly reduce the cytotoxic and growth-inhibitory effects of demethylating agents[1]. The anticancer activity of these inhibitors is often linked to the induction of DNA damage.

Table 1: Comparative Cytotoxicity of Selected DNMT1 Inhibitors

CompoundCell LineAssay TypeEndpointResult
DecitabineHCT116 (DNMT1+/+)Cytotoxicity AssayIC500.48 µM[2]
Aza-T-dCydHCT116 (DNMT1+/+)Cytotoxicity AssayIC500.048 µM[2]
Quinoline-based inhibitor (compound 5)Various cancer cell linesProliferation Assay & Cell Death AssayAntiproliferative effects and cell death inductionHigh potency[3]
Quinoline-based inhibitor (compound 5)Peripheral Blood Mononuclear Cells (PBMCs)Cytotoxicity AssayToxicityLess toxic compared to cancer cells[3]

Note: Data for this compound is not publicly available. This table provides context based on other DNMT1 inhibitors.

Experimental Protocols for Cytotoxicity Assessment

A standard approach to determine the cytotoxicity of a compound like this compound involves in vitro cell-based assays.

This protocol is based on the principle of measuring membrane integrity, a key indicator of cell viability.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., HCT116)

  • Complete cell culture medium

  • 96-well opaque-walled assay plates

  • CellTox™ Green Cytotoxicity Assay Kit (or equivalent)

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Dilute cells in complete culture medium to the desired seeding density.

    • Seed the cells into a 96-well opaque-walled plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium.

    • Remove the medium from the wells and add the medium containing different concentrations of this compound. Include vehicle-only wells as a negative control.

    • Incubate the plate for a predetermined time course (e.g., 24, 48, 72 hours).

  • Cytotoxicity Measurement:

    • At the end of the incubation period, add the CellTox™ Green Dye to each well according to the manufacturer's instructions. This dye is impermeable to live cells but stains the DNA of dead cells with compromised membranes.

    • Incubate the plate for 15 minutes at room temperature, protected from light.

    • Measure the fluorescence intensity using a plate reader with the appropriate filters (e.g., excitation ~485 nm, emission ~520 nm).

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Normalize the fluorescence signal of the treated wells to the control wells.

    • Plot the percentage of cytotoxicity against the log concentration of this compound to determine the IC50 value.

To confirm that the cytotoxic effects are mediated through DNMT1 inhibition, a direct enzymatic assay can be performed.

Materials:

  • This compound

  • Recombinant human DNMT1 enzyme

  • DNMT1 Inhibitor Screening Assay Kit (e.g., from Abcam or similar)

  • Microplate reader

Procedure: This assay typically involves an ELISA-like format where a DNA substrate is coated on a plate. The DNMT1 enzyme methylates the DNA in the presence of a methyl donor. The level of methylation is then detected using an antibody specific for 5-methylcytosine.

  • Assay Setup: Prepare the assay plate and reagents as per the kit protocol.

  • Inhibitor Addition: Add varying concentrations of this compound to the wells.

  • Enzyme Reaction: Add the recombinant DNMT1 enzyme and the methyl donor to initiate the reaction.

  • Detection: After incubation, wash the wells and add the detection antibody followed by a substrate to generate a colorimetric or fluorometric signal.

  • Data Analysis: The signal is inversely proportional to the inhibitory activity of the compound. Calculate the IC50 value for DNMT1 inhibition.

Signaling Pathways Associated with DNMT1

DNMT1 is implicated in several critical signaling pathways in cancer. Understanding these pathways can provide insights into the downstream effects of this compound.

The Wnt signaling pathway has been shown to upregulate the expression of DNMT1, which in turn can lead to the silencing of tumor suppressor genes.

Wnt_DNMT1_Pathway cluster_receptor Cell Membrane cluster_destruction Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dishevelled Dishevelled Frizzled->Dishevelled GSK3B GSK3β Dishevelled->GSK3B | BetaCatenin_destruction β-catenin (Destruction Complex) GSK3B->BetaCatenin_destruction APC APC APC->BetaCatenin_destruction Axin Axin Axin->BetaCatenin_destruction BetaCatenin_cyto β-catenin (Cytoplasm) BetaCatenin_destruction->BetaCatenin_cyto Degradation BetaCatenin_nuc β-catenin (Nucleus) BetaCatenin_cyto->BetaCatenin_nuc Translocation TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF DNMT1_gene DNMT1 Gene TCF_LEF->DNMT1_gene Transcription DNMT1_protein DNMT1 Protein DNMT1_gene->DNMT1_protein Translation TSG Tumor Suppressor Gene DNMT1_protein->TSG Methylation Silencing Gene Silencing TSG->Silencing DNMT1_DDR_Pathway This compound This compound DNMT1 DNMT1 This compound->DNMT1 | ReplicationStress Replication Stress DNMT1->ReplicationStress Inhibition leads to ATR ATR ReplicationStress->ATR Activates Chk2 Chk2 ATR->Chk2 Phosphorylates H2AX H2AX ATR->H2AX Phosphorylates pChk2 p-Chk2 (Thr68) CellCycleArrest Cell Cycle Arrest pChk2->CellCycleArrest gH2AX γH2AX gH2AX->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Cytotoxicity_Workflow Start Start: Compound Synthesis (this compound) CellCulture Cell Line Selection & Culture Start->CellCulture Treatment Compound Treatment (Dose-Response) CellCulture->Treatment Incubation Incubation (Time-Course) Treatment->Incubation Assay Cytotoxicity Assay (e.g., CellTox Green) Incubation->Assay DataCollection Data Collection (Fluorescence Reading) Assay->DataCollection DataAnalysis Data Analysis (IC50 Determination) DataCollection->DataAnalysis End End: Cytotoxicity Profile DataAnalysis->End

References

Methodological & Application

Application Notes and Protocols for GSK3735967: A Selective DNMT1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the use of GSK3735967, a potent and selective non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1). This compound offers a powerful tool for studying the role of DNA methylation in various biological processes, particularly in the context of cancer research and drug development.

Introduction

This compound is a highly selective, reversible inhibitor of DNMT1 with an IC50 of 40 nM[1][2]. It functions by competing with the active-site loop of DNMT1 for binding to hemi-methylated DNA, thereby preventing the maintenance of DNA methylation patterns during cell replication. This leads to passive demethylation of the genome, reactivation of silenced tumor suppressor genes, and subsequent inhibition of cancer cell growth[3][4][5]. A closely related compound, GSK3685032, with a similar structure and an IC50 of 36 nM for DNMT1, has been extensively characterized and demonstrates potent anti-tumor activity with improved tolerability compared to traditional nucleoside analog DNMT inhibitors like decitabine. These notes will draw upon the principles and methodologies established for these selective DNMT1 inhibitors.

Data Presentation

Table 1: In Vitro Anti-proliferative Activity of a Selective DNMT1 Inhibitor (GSK3685032) in Hematological Cancer Cell Lines

The following table summarizes the 50% growth inhibition (gIC50) values for GSK3685032 in a panel of human hematological cancer cell lines after a 6-day treatment period.

Cell LineCancer TypegIC50 (µM)
MV4-11Acute Myeloid Leukemia0.4
Kasumi-1Acute Myeloid LeukemiaData not available in provided search results
SKM-1Acute Myeloid LeukemiaData not available in provided search results
A Panel of 51 Hematologic Cancer Cell LinesVariousMedian gIC50 of 0.64

Data compiled from publicly available information on GSK3685032, a close analog of this compound.

Signaling Pathways

DNMT1 Regulation and Downstream Effects of Inhibition

The activity and expression of DNMT1 are tightly regulated by various signaling pathways, and its inhibition by this compound has profound effects on gene expression and cellular processes.

DNMT1_Pathway cluster_upstream Upstream Regulation of DNMT1 cluster_core DNMT1 Activity and Inhibition cluster_downstream Downstream Consequences of Inhibition Growth_Factors Growth Factors PI3K_AKT PI3K/AKT Pathway Growth_Factors->PI3K_AKT RAS_MAPK RAS/MAPK Pathway Growth_Factors->RAS_MAPK DNMT1_Expression DNMT1 Gene Expression PI3K_AKT->DNMT1_Expression Upregulates RAS_MAPK->DNMT1_Expression Upregulates Wnt Wnt Signaling Wnt->DNMT1_Expression Upregulates p53 p53 p53->DNMT1_Expression Represses Rb_E2F Rb/E2F Pathway Rb_E2F->DNMT1_Expression Upregulates SET7 SET7 DNMT1_Protein DNMT1 Protein SET7->DNMT1_Protein Methylates for Degradation UHRF1 UHRF1 UHRF1->DNMT1_Protein Recruits to Hemi-methylated DNA DNMT1_Expression->DNMT1_Protein Maintenance_Methylation Maintenance of DNA Methylation DNMT1_Protein->Maintenance_Methylation Hemi_methylated_DNA Hemi-methylated DNA Hemi_methylated_DNA->Maintenance_Methylation Substrate DNA_Demethylation Global DNA Demethylation Maintenance_Methylation->DNA_Demethylation Leads to This compound This compound This compound->DNMT1_Protein Inhibits TSG_Reactivation Tumor Suppressor Gene Reactivation (e.g., p16, BRCA1) DNA_Demethylation->TSG_Reactivation Immune_Response Activation of Immune Response Pathways DNA_Demethylation->Immune_Response Cell_Cycle_Arrest Cell Cycle Arrest TSG_Reactivation->Cell_Cycle_Arrest Apoptosis Apoptosis TSG_Reactivation->Apoptosis Tumor_Growth_Inhibition Inhibition of Tumor Growth Cell_Cycle_Arrest->Tumor_Growth_Inhibition Apoptosis->Tumor_Growth_Inhibition Cell_Viability_Workflow cluster_prep Cell Preparation cluster_treatment This compound Treatment cluster_assay Assay and Measurement cluster_analysis Data Analysis Seed_Cells 1. Seed cells in a 96-well plate Incubate_24h 2. Incubate for 24h (cell attachment) Seed_Cells->Incubate_24h Prepare_Dilutions 3. Prepare serial dilutions of this compound Incubate_24h->Prepare_Dilutions Add_Compound 4. Add compound or vehicle to wells Prepare_Dilutions->Add_Compound Incubate_Treatment 5. Incubate for desired duration (e.g., 72h) Add_Compound->Incubate_Treatment Add_Reagent 6. Add CellTiter-Blue® Reagent Incubate_Treatment->Add_Reagent Incubate_Assay 7. Incubate for 1-4h Add_Reagent->Incubate_Assay Measure_Fluorescence 8. Measure fluorescence (560nm Ex / 590nm Em) Incubate_Assay->Measure_Fluorescence Calculate_Viability 9. Calculate % viability vs. vehicle control Measure_Fluorescence->Calculate_Viability Plot_Curve 10. Plot dose-response curve and determine IC50 Calculate_Viability->Plot_Curve

References

Application Notes and Protocols for the Use of GSK Epigenetic Inhibitors in Methylation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epigenetic modifications, such as DNA and histone methylation, play a critical role in regulating gene expression and cellular function. Dysregulation of these processes is implicated in various diseases, including cancer. Small molecule inhibitors targeting the enzymes responsible for methylation are valuable tools for both basic research and therapeutic development. This document provides detailed application notes and protocols for the use of specific GSK inhibitors in methylation assays.

Important Note on Compound Identification: Initial searches for "GSK3735967" suggest this may be a less common or potentially misidentified compound name in peer-reviewed literature. However, a compound with this designation is described as a selective, reversible, non-nucleoside inhibitor of DNA Methyltransferase 1 (DNMT1) with an IC50 of 40 nM[1]. The following protocols and data are based on information available for this and other well-characterized GSK inhibitors of methyltransferases, such as PRMT5 inhibitors, which are central to methylation research.

Featured Compound: DNMT1 Inhibitor this compound & PRMT5 Inhibitors (e.g., GSK3326595)

This compound is an inhibitor of DNMT1 , an enzyme responsible for maintaining DNA methylation patterns during cell division[1]. By inhibiting DNMT1, this compound can lead to passive demethylation of the genome.

GSK PRMT5 inhibitors (e.g., GSK3326595) target Protein Arginine Methyltransferase 5 , a key enzyme that catalyzes the symmetric dimethylation of arginine residues on histones and other proteins.[2] PRMT5 is involved in various cellular processes, including RNA splicing and transcriptional regulation.[2][3]

Data Presentation

The following tables summarize key quantitative data for relevant GSK inhibitors to guide experimental design.

Table 1: Inhibitor Potency and Cellular Activity

CompoundTargetIC50 (nM)Cell-Based Assay Potency (gIC50, nM)Affected Cellular ProcessesReference
This compoundDNMT140Varies by cell lineDNA methylation maintenance[1]
GSK3326595PRMT5< 2.5< 100 in sensitive linesRNA splicing, cell proliferation, apoptosis[2]
GSK3203591PRMT5Not specified< 1000 in sensitive linesReduction of Symmetric Dimethylarginine (SDMA) levels[2]

Table 2: Exemplary Cell Line Sensitivity to PRMT5 Inhibition (GSK3203591)

Cell LineCancer TypegIC50 (nM)Net Cell Growth/Death (%) at 6 days
Z-138Mantle Cell Lymphoma< 100< 0
HCT116Colon Carcinoma< 100~ 20
A549Lung Carcinoma> 1000> 50

Data adapted from published studies to illustrate the range of sensitivities.[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action and a general workflow for assessing the impact of these inhibitors on methylation.

cluster_0 DNMT1 Inhibition DNA DNA Hemimethylated DNA Hemimethylated DNA DNA->Hemimethylated DNA Replication DNMT1 DNMT1 Hemimethylated DNA->DNMT1 Recruitment Unmethylated DNA Unmethylated DNA DNMT1->Unmethylated DNA Methylation Blocked This compound This compound This compound->DNMT1 Inhibits

Caption: Mechanism of DNMT1 inhibition by this compound.

cluster_1 PRMT5 Signaling Pathway PRMT5/MEP50 Complex PRMT5/MEP50 Complex Substrate Proteins Substrate Proteins PRMT5/MEP50 Complex->Substrate Proteins Methylates SDMA SDMA PRMT5/MEP50 Complex->SDMA Produces GSK PRMT5 Inhibitor GSK PRMT5 Inhibitor GSK PRMT5 Inhibitor->PRMT5/MEP50 Complex Inhibits Substrate Proteins (e.g., Histones, Splicing Factors) Substrate Proteins (e.g., Histones, Splicing Factors) Symmetric Dimethylarginine (SDMA) Symmetric Dimethylarginine (SDMA) Altered Gene Expression Altered Gene Expression Splicing Dysregulation Splicing Dysregulation Substrate Proteins->Altered Gene Expression Substrate Proteins->Splicing Dysregulation

Caption: PRMT5 signaling and its inhibition.

cluster_2 Experimental Workflow Cell Culture Cell Culture Inhibitor Treatment Inhibitor Treatment Cell Culture->Inhibitor Treatment 1. Harvest Cells Harvest Cells Inhibitor Treatment->Harvest Cells 2. Nucleic Acid/Protein Extraction Nucleic Acid/Protein Extraction Harvest Cells->Nucleic Acid/Protein Extraction 3. Methylation Assay Methylation Assay Nucleic Acid/Protein Extraction->Methylation Assay 4. Data Analysis Data Analysis Methylation Assay->Data Analysis 5.

Caption: General workflow for methylation assays.

Experimental Protocols

Protocol 1: In Vitro DNMT1 Inhibition Assay

Objective: To determine the IC50 of this compound against purified DNMT1 enzyme.

Materials:

  • Recombinant human DNMT1 enzyme

  • Hemimethylated DNA substrate

  • S-adenosyl-L-[methyl-³H]-methionine (SAM)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM EDTA, 2 mM DTT)

  • Scintillation cocktail and counter

Procedure:

  • Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should be kept below 1%.

  • In a microplate, combine the assay buffer, DNMT1 enzyme, and the hemimethylated DNA substrate.

  • Add the diluted this compound or DMSO (vehicle control) to the respective wells.

  • Pre-incubate the mixture for 15 minutes at room temperature.

  • Initiate the reaction by adding [³H]-SAM.

  • Incubate the reaction at 37°C for 1 hour.

  • Stop the reaction and spot the mixture onto a filter paper.

  • Wash the filter paper to remove unincorporated [³H]-SAM.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cellular Assay for PRMT5 Inhibition

Objective: To assess the effect of a GSK PRMT5 inhibitor on global symmetric dimethylarginine (SDMA) levels in cultured cells.

Materials:

  • Cancer cell line of interest (e.g., Z-138)

  • Complete cell culture medium

  • GSK PRMT5 inhibitor (e.g., GSK3326595)

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and transfer system

  • Primary antibody against SDMA

  • Loading control antibody (e.g., anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the GSK PRMT5 inhibitor or DMSO for 48-72 hours.

  • Lyse the cells and quantify the protein concentration using the BCA assay.

  • Perform Western blot analysis: a. Separate equal amounts of protein lysate by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane and probe with the primary anti-SDMA antibody overnight at 4°C. d. Wash the membrane and incubate with the HRP-conjugated secondary antibody. e. Detect the signal using a chemiluminescent substrate. f. Strip the membrane and re-probe with the loading control antibody.

  • Quantify the band intensities to determine the relative reduction in SDMA levels upon inhibitor treatment.

Protocol 3: Global DNA Methylation Analysis using ELISA

Objective: To measure changes in global DNA methylation in cells treated with this compound.

Materials:

  • Cells treated with this compound or vehicle control

  • DNA extraction kit

  • Global DNA Methylation ELISA Kit (commercially available)

Procedure:

  • Treat cells with this compound at various concentrations and time points.

  • Harvest the cells and extract genomic DNA according to the manufacturer's protocol of the DNA extraction kit.

  • Quantify the DNA concentration and ensure its purity.

  • Perform the global DNA methylation ELISA according to the kit's instructions. This typically involves: a. Binding of genomic DNA to the assay wells. b. Incubation with a primary antibody that specifically recognizes 5-methylcytosine (B146107) (5-mC). c. Incubation with a labeled secondary antibody. d. Addition of a substrate to produce a colorimetric signal.

  • Measure the absorbance using a microplate reader.

  • Calculate the percentage of 5-mC relative to total cytosine based on the provided standards.

  • Compare the global methylation levels between treated and untreated samples.

Conclusion

The provided application notes and protocols offer a framework for utilizing GSK inhibitors to study the role of DNA and protein methylation in various biological contexts. Researchers should optimize these protocols for their specific cell systems and experimental goals. Careful consideration of inhibitor concentration, treatment duration, and appropriate downstream assays is crucial for obtaining robust and meaningful results. These powerful chemical tools will continue to be instrumental in advancing our understanding of epigenetic regulation in health and disease.

References

Application Notes and Protocols for GSK3735967 in In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the in vitro use of GSK3735967, a selective, reversible, non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1). With an IC50 of 40 nM, this compound serves as a potent tool for studying the role of DNMT1 in various biological processes, particularly in the context of cancer research. This document outlines the mechanism of action of DNMT1, provides detailed protocols for common in vitro assays, and offers guidance on appropriate dosage and data interpretation.

Introduction to DNMT1 and this compound

DNA methylation is a crucial epigenetic modification that plays a significant role in regulating gene expression. DNA methyltransferase 1 (DNMT1) is the key enzyme responsible for maintaining DNA methylation patterns during cell division. It recognizes hemi-methylated DNA strands after replication and methylates the newly synthesized strand, ensuring the faithful inheritance of methylation patterns.

In various cancers, the expression and activity of DNMT1 are often dysregulated. Overexpression of DNMT1 can lead to the hypermethylation of CpG islands in the promoter regions of tumor suppressor genes, resulting in their silencing and contributing to tumorigenesis. Therefore, inhibiting DNMT1 has emerged as a promising therapeutic strategy for cancer.

This compound is a potent and selective inhibitor of DNMT1. Its non-nucleoside, reversible nature makes it a valuable research tool for elucidating the specific functions of DNMT1 in cellular processes such as proliferation, apoptosis, and differentiation.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on available information. Researchers should note that optimal concentrations for specific cell lines and assays should be determined empirically through dose-response experiments.

ParameterValueReference
Target DNA Methyltransferase 1 (DNMT1)[1][2]
IC50 (Enzymatic Assay) 40 nM[1][2]
Effective Concentration Range (in vitro) 0.1 - 10,000 nM[1]

Signaling Pathway

The following diagram illustrates the central role of DNMT1 in maintaining DNA methylation and its dysregulation in cancer, which is the target of this compound.

DNMT1_Pathway DNMT1 Signaling Pathway in Cancer cluster_upstream Upstream Signaling cluster_core DNMT1 Maintenance Methylation cluster_downstream Downstream Effects in Cancer Growth_Factors Growth Factors (e.g., EGF) Receptor Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB DNMT1 DNMT1 NFkB->DNMT1 Upregulation STAT3 STAT3 STAT3->DNMT1 Upregulation Cytokines Cytokines JAK JAK Cytokines->JAK JAK->STAT3 Replication_Fork Replication Fork (Hemi-methylated DNA) DNMT1->Replication_Fork Recruited by UHRF1/PCNA Hypermethylation Hypermethylation DNMT1->Hypermethylation PCNA PCNA PCNA->Replication_Fork UHRF1 UHRF1 UHRF1->Replication_Fork Binds to hemi- methylated DNA TSG_Promoter Tumor Suppressor Gene Promoter (e.g., p16, hMLH1, PTEN) TSG_Promoter->Hypermethylation TSG_Silencing Gene Silencing Hypermethylation->TSG_Silencing Tumorigenesis Tumorigenesis (Increased Proliferation, Decreased Apoptosis) TSG_Silencing->Tumorigenesis This compound This compound This compound->DNMT1 Inhibition

Caption: DNMT1-mediated DNA methylation pathway and its inhibition by this compound.

Experimental Protocols

The following are generalized protocols for common in vitro assays. It is highly recommended to perform a dose-response curve for this compound to determine the optimal concentration for your specific cell line and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Experimental Workflow:

MTT_Workflow MTT Assay Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay Seed_Cells 1. Seed cells in a 96-well plate (e.g., 5,000-10,000 cells/well) Incubate_24h 2. Incubate for 24 hours (37°C, 5% CO2) Add_GSK 3. Add varying concentrations of this compound (e.g., 0.1 nM to 10 µM) Incubate_24h->Add_GSK Incubate_48_72h 4. Incubate for 48-72 hours Add_GSK->Incubate_48_72h Add_MTT 5. Add MTT reagent (e.g., 10 µL of 5 mg/mL solution) Incubate_48_72h->Add_MTT Incubate_2_4h 6. Incubate for 2-4 hours Add_MTT->Incubate_2_4h Add_Solubilizer 7. Add solubilization solution (e.g., 100 µL DMSO) Incubate_2_4h->Add_Solubilizer Read_Absorbance 8. Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance

Caption: Workflow for assessing cell viability using the MTT assay.

Materials:

  • This compound (stock solution in DMSO)

  • Cancer cell line of interest (e.g., HCT116, A549)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.1 nM to 10 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

  • Incubate the plate for 48 to 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for the detection of apoptosis by flow cytometry, distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound (stock solution in DMSO)

  • Cancer cell line of interest

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

  • After 24 hours, treat the cells with the desired concentrations of this compound (determined from cell viability assays, e.g., IC50 concentration) and a vehicle control.

  • Incubate for a predetermined time (e.g., 24, 48, or 72 hours).

  • Harvest the cells by trypsinization and collect the culture supernatant (to include floating apoptotic cells).

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Global DNA Methylation Assay (ELISA-based)

This protocol provides a general method for quantifying global DNA methylation changes in response to this compound treatment.

Materials:

  • This compound (stock solution in DMSO)

  • Cancer cell line of interest

  • Cell culture plates

  • Genomic DNA isolation kit

  • Global DNA Methylation Assay Kit (ELISA-based)

  • Microplate reader

Procedure:

  • Treat cells with this compound at various concentrations for a defined period (e.g., 72 hours, allowing for at least two cell cycles).

  • Harvest the cells and isolate genomic DNA using a commercially available kit, ensuring high purity.

  • Quantify the genomic DNA concentration and ensure its integrity.

  • Perform the global DNA methylation assay according to the manufacturer's protocol. This typically involves: a. Binding of a specific amount of genomic DNA to the assay wells. b. Incubation with a capture antibody that recognizes 5-methylcytosine (B146107) (5-mC). c. Incubation with a detection antibody conjugated to an enzyme. d. Addition of a substrate to generate a colorimetric signal.

  • Read the absorbance on a microplate reader.

  • Calculate the percentage of 5-mC relative to a standard curve or as a percentage of the vehicle-treated control.

Disclaimer

This document is intended for research use only. The provided protocols are general guidelines and may require optimization for specific experimental setups. It is the responsibility of the researcher to ensure proper safety precautions are taken when handling chemical reagents and performing experiments. The information provided is based on publicly available data and does not constitute a validation or endorsement of any specific experimental outcome.

References

Application Notes and Protocols for Combination Therapies Involving GSK3735967, a DNMT1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of GSK3735967, a selective and reversible non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1), in combination with other therapeutic agents. Given the crucial role of epigenetics in cancer and other diseases, combining DNMT1 inhibition with existing therapies presents a promising strategy to enhance efficacy and overcome resistance.

Introduction to this compound

This compound is a potent inhibitor of DNMT1 with an IC50 of 40 nM. DNMT1 is the key enzyme responsible for maintaining DNA methylation patterns during cell division. Its inhibition can lead to the re-expression of silenced tumor suppressor genes and other genes that can sensitize cancer cells to various treatments. Preclinical studies on other DNMT inhibitors have demonstrated synergistic effects when combined with chemotherapy, immunotherapy, and targeted agents like PARP inhibitors.[1][2][3][4] This document outlines protocols for investigating the potential of this compound in similar combination strategies.

Data Presentation: Summary of Expected Synergistic Effects

The following tables summarize the expected outcomes and synergistic effects when combining a DNMT1 inhibitor like this compound with other classes of anti-cancer drugs, based on preclinical data from analogous compounds.

Table 1: this compound in Combination with Chemotherapy

Combination AgentCancer Type (Example)Expected Synergistic EffectPotential Mechanism
CisplatinOsteosarcoma, Bladder CancerIncreased apoptosis and cell cycle arrest.[2][5]Re-expression of tumor suppressor genes, sensitization to DNA damaging agents.[5]
DoxorubicinMyeloma, Gastric CancerEnhanced cytotoxicity and inhibition of cell proliferation.[2]Increased sensitivity to topoisomerase II inhibitors.[2]
GemcitabineBladder CancerEnhanced tumor growth inhibition in vivo.[2]Reprogramming of cancer cells to a more drug-sensitive state.[2]

Table 2: this compound in Combination with Immunotherapy

Combination AgentCancer Type (Example)Expected Synergistic EffectPotential Mechanism
Anti-PD-1/PD-L1Colorectal Cancer, NK/T-cell LymphomaOvercoming immunotherapy resistance, increased tumor infiltration by T-cells.[6][7]Upregulation of tumor-associated antigens and MHC class I expression, activation of viral mimicry pathways.[3][6][8]
Anti-CTLA-4Ovarian Cancer, MelanomaDecreased tumor burden and improved survival.[3]Enhanced T-cell activation and function.[3]

Table 3: this compound in Combination with PARP Inhibitors

Combination AgentCancer Type (Example)Expected Synergistic EffectPotential Mechanism
Talazoparib (B560058)Acute Myeloid Leukemia (AML)Synergistic cytotoxicity, increased DNA damage.[9]Enhanced trapping of PARP1 and DNMT1 to chromatin, downregulation of homologous recombination repair.[4][9]
OlaparibBreast, Ovarian CancerRe-sensitization of PARP inhibitor-resistant tumors.Creating a "BRCAness" phenotype by downregulating DNA repair genes.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the synergistic potential of this compound in combination with other drugs.

Protocol 1: In Vitro Cytotoxicity and Synergy Assessment

Objective: To determine the cytotoxic effects of this compound as a single agent and in combination with another drug, and to quantify the synergy of the combination.

Materials:

  • Cancer cell lines of interest

  • This compound

  • Combination agent (e.g., cisplatin, anti-PD-1 antibody, talazoparib)

  • Cell culture medium and supplements

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • Plate reader

  • Combination index (CI) analysis software (e.g., CompuSyn)

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and the combination agent.

    • Treat cells with this compound alone, the combination agent alone, and the combination of both at various concentration ratios. Include a vehicle control.

  • Incubation: Incubate the treated cells for a specified period (e.g., 72 hours).

  • Viability Assay: Add the cell viability reagent to each well and measure the signal using a plate reader according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 (half-maximal inhibitory concentration) for each drug alone.

    • Use the Chou-Talalay method to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Protocol 2: Western Blot Analysis for Mechanistic Insights

Objective: To investigate the molecular mechanisms underlying the observed synergistic effects by examining changes in protein expression.

Materials:

  • Cancer cell lines

  • This compound and combination agent

  • Lysis buffer

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and blotting system

  • Primary and secondary antibodies (e.g., against PARP, cleaved PARP, γH2AX, DNMT1)

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound, the combination agent, or the combination for a specified time. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Protocol 3: In Vivo Tumor Xenograft Model

Objective: To evaluate the in vivo efficacy of this compound in combination with another therapeutic agent in a tumor xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or nude mice)

  • Cancer cell line for xenograft implantation

  • This compound and combination agent formulated for in vivo administration

  • Calipers for tumor measurement

  • Animal monitoring equipment

Procedure:

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.

  • Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, combination agent alone, and the combination).

  • Drug Administration: Administer the drugs according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement and Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor the body weight and overall health of the mice.

  • Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, Western blot).

  • Data Analysis: Plot the average tumor growth curves for each treatment group. Calculate tumor growth inhibition (TGI) and perform statistical analysis to determine the significance of the combination therapy compared to single agents and the control.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

DNMT1_Inhibition_Pathway cluster_epigenetic Epigenetic Regulation cluster_outcome Cellular Outcome This compound This compound DNMT1 DNMT1 This compound->DNMT1 Inhibits DNA_Methylation DNA Methylation DNMT1->DNA_Methylation Maintains TSG_Silencing Tumor Suppressor Gene Silencing DNA_Methylation->TSG_Silencing Leads to TSG_Re-expression Tumor Suppressor Gene Re-expression TSG_Silencing->TSG_Re-expression Reversed by This compound Apoptosis Apoptosis TSG_Re-expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest TSG_Re-expression->Cell_Cycle_Arrest

Caption: Mechanism of action of this compound in reactivating tumor suppressor genes.

Combination_Therapy_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Lines Cytotoxicity_Assay Cytotoxicity Assay (Single Agents & Combo) Cell_Culture->Cytotoxicity_Assay Synergy_Analysis Synergy Analysis (Chou-Talalay) Cytotoxicity_Assay->Synergy_Analysis Mechanism_Studies Mechanistic Studies (Western Blot, etc.) Synergy_Analysis->Mechanism_Studies Xenograft_Model Tumor Xenograft Model Mechanism_Studies->Xenograft_Model Inform Treatment_Groups Treatment Groups (Control, Single, Combo) Xenograft_Model->Treatment_Groups Efficacy_Evaluation Efficacy Evaluation (Tumor Growth Inhibition) Treatment_Groups->Efficacy_Evaluation Toxicity_Assessment Toxicity Assessment Treatment_Groups->Toxicity_Assessment

Caption: Preclinical workflow for evaluating this compound combination therapies.

DNMTi_Immuno_Synergy cluster_tumor Tumor Cell cluster_immune Immune Response This compound This compound DNA_Demethylation DNA Demethylation This compound->DNA_Demethylation TAA_Expression Tumor Associated Antigen Expression ↑ DNA_Demethylation->TAA_Expression MHC_I_Expression MHC Class I Expression ↑ DNA_Demethylation->MHC_I_Expression Viral_Mimicry Viral Mimicry (dsRNA sensing) DNA_Demethylation->Viral_Mimicry Tumor_Recognition Enhanced Tumor Recognition TAA_Expression->Tumor_Recognition MHC_I_Expression->Tumor_Recognition T_Cell CD8+ T-Cell Viral_Mimicry->T_Cell Recruits T_Cell->Tumor_Recognition Anti_PD1 Anti-PD-1 Anti_PD1->T_Cell Activates Tumor_Killing Tumor Cell Killing Tumor_Recognition->Tumor_Killing

Caption: Synergy between DNMT1 inhibition and anti-PD-1 immunotherapy.

References

Application Notes and Protocols for In Vivo Evaluation of GSK3735967

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK3735967 is a potent and selective, reversible, non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1) with an IC50 value of 40 nM. As a DNMT1 inhibitor, this compound holds therapeutic promise in oncology by targeting aberrant DNA methylation patterns characteristic of various cancers. These application notes provide a detailed framework for the in vivo experimental design to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of this compound in preclinical cancer models. The protocols and methodologies are based on established principles for in vivo studies of DNMT1 inhibitors.

Mechanism of Action: DNMT1 Inhibition

DNA methylation is a critical epigenetic modification that, when dysregulated, can lead to the silencing of tumor suppressor genes and promote cancer progression. DNMT1 is the primary enzyme responsible for maintaining DNA methylation patterns during cell division. This compound, by selectively inhibiting DNMT1, is designed to reverse aberrant hypermethylation, reactivate silenced tumor suppressor genes, and consequently inhibit cancer cell growth.

cluster_0 Normal Cell Division cluster_1 Cancer Cell with this compound DNA_Replication DNA Replication (Hemi-methylated DNA) DNMT1_active Active DNMT1 DNA_Replication->DNMT1_active recruits Methylation_Maintenance Maintenance of DNA Methylation DNMT1_active->Methylation_Maintenance Normal_Gene_Expression Normal Gene Expression Methylation_Maintenance->Normal_Gene_Expression Hemi_methylated_DNA Hemi-methylated DNA DNMT1 DNMT1 Hemi_methylated_DNA->DNMT1 Inhibited_DNMT1 Inhibited DNMT1 This compound This compound This compound->DNMT1 inhibits Hypomethylation DNA Hypomethylation Inhibited_DNMT1->Hypomethylation TSG_Reactivation Tumor Suppressor Gene Reactivation Hypomethylation->TSG_Reactivation Tumor_Suppression Tumor Growth Inhibition TSG_Reactivation->Tumor_Suppression Start Start Acclimatization Animal Acclimatization (1 week) Start->Acclimatization Tumor_Implantation Tumor Cell Implantation (Subcutaneous) Acclimatization->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring (to ~100-200 mm³) Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment_Initiation Treatment Initiation (Day 0) Randomization->Treatment_Initiation Monitoring Daily Monitoring: - Tumor Volume - Body Weight - Clinical Signs Treatment_Initiation->Monitoring PK_PD_Sampling Pharmacokinetic/Pharmacodynamic (PK/PD) Sampling (Satellite Groups) Treatment_Initiation->PK_PD_Sampling Endpoint Study Endpoint: - Tumor Growth Inhibition - Survival Analysis Monitoring->Endpoint Tissue_Harvesting Tissue Harvesting for - Biomarker Analysis - Histopathology Endpoint->Tissue_Harvesting End End Tissue_Harvesting->End

Troubleshooting & Optimization

Technical Support Center: Optimizing GSK3735967 Concentration for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of GSK3735967, a selective, reversible, non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound, also known as GSK-3484862, is a potent and selective non-nucleoside inhibitor of DNMT1.[1] It functions by targeting DNMT1 for proteasome-dependent protein degradation, leading to a rapid reduction in cellular DNMT1 levels.[1] This depletion of DNMT1 results in passive, replication-dependent demethylation of the genome.[1][2]

Q2: What is a recommended starting concentration range for this compound in cell culture experiments?

The optimal concentration of this compound is highly dependent on the cell type and the desired experimental outcome. For initial experiments, a broad concentration range is recommended to determine the optimal dose for your specific cell line. Based on published studies, a starting range of 80 nM to 10 µM can be considered.[1] In A549 lung cancer cells, significant reduction in DNMT1 protein levels was observed at concentrations of 80 nM and higher after a 2-day treatment. In murine embryonic stem cells (mESCs), concentrations up to 10 µM were well-tolerated for up to 14 days of culture.

Q3: How long should I treat my cells with this compound to observe an effect on DNA methylation?

The duration of treatment required to observe significant demethylation is dependent on the rate of cell division. As this compound's effect is primarily through passive demethylation during DNA replication, longer treatment times are generally required for substantial changes in methylation patterns. In rapidly dividing murine embryonic stem cells, dramatic DNA methylation loss was observed after 6 days of treatment. In A549 cells, global hypomethylation was detectable 24 hours after treatment. It is recommended to perform a time-course experiment to determine the optimal treatment duration for your cell model.

Q4: Is this compound cytotoxic?

This compound has been shown to have low cellular toxicity compared to nucleoside analog DNMT1 inhibitors like 5-azacytidine. However, at very high concentrations, some effects on cell viability may be observed. For example, in mESCs, mortality was noticeable at 200 µM. It is crucial to perform a dose-response experiment to determine the cytotoxic threshold in your specific cell line.

Q5: How can I assess the effectiveness of this compound treatment in my experiment?

The effectiveness of this compound treatment can be assessed through several methods:

  • Western Blot: To confirm the degradation of DNMT1 protein.

  • DNA Methylation Analysis: Techniques like pyrosequencing or whole-genome bisulfite sequencing can be used to quantify changes in global or locus-specific DNA methylation.

  • Gene Expression Analysis: RT-qPCR or RNA-sequencing can be used to measure the re-expression of genes known to be silenced by DNA methylation.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No significant demethylation observed. Suboptimal concentration: The concentration of this compound may be too low for your cell line.Perform a dose-response experiment with a wider concentration range (e.g., 10 nM to 20 µM).
Insufficient treatment duration: Demethylation is replication-dependent and may require longer exposure.Increase the treatment duration, ensuring to replenish the media with fresh inhibitor regularly. A time-course experiment (e.g., 2, 4, 6, 8 days) is recommended.
Slow cell proliferation rate: Cells that are not actively dividing will exhibit slower rates of passive demethylation.Ensure cells are in the exponential growth phase during treatment. Consider using a cell line with a faster doubling time if appropriate for your experimental question.
High levels of cell death or cytotoxicity. Concentration is too high: The concentration of this compound may be above the cytotoxic threshold for your cell line.Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 value and select a concentration with minimal toxicity for your experiments.
Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.1%). Prepare a high-concentration stock solution to minimize the volume of solvent added.
Inconsistent results between experiments. Inhibitor instability: this compound may degrade in cell culture medium over time at 37°C.Prepare fresh working solutions of this compound for each experiment. For long-term experiments, replenish the medium with fresh inhibitor every 2-3 days.
Cell line variability: Different cell lines can have varying sensitivities to DNMT1 inhibition.Characterize the response of each new cell line to this compound with a dose-response and time-course experiment.
Unexpected changes in gene expression. Off-target effects: Although selective, off-target effects are a possibility with any inhibitor.Validate key findings using a secondary method, such as siRNA-mediated knockdown of DNMT1. Compare the phenotype to that of DNMT1 knockout cells if available.
Upregulation of other DNMTs: Inhibition of DNMT1 can sometimes lead to compensatory upregulation of other DNMTs, such as DNMT3B.Assess the expression levels of other DNMTs (DNMT3A and DNMT3B) by Western blot or RT-qPCR.

Quantitative Data Summary

Table 1: Recommended Concentration Ranges for this compound in Cellular Assays

Cell LineAssay TypeConcentration RangeTreatment DurationReference
Murine Embryonic Stem Cells (mESCs)Cytotoxicity/Optimal Concentration2 pM - 200 µMUp to 14 days
Murine Embryonic Stem Cells (mESCs)Global Demethylation (WGBS)2 µM and 10 µM6 and 14 days
A549 (Human Lung Carcinoma)DNMT1 Degradation (Western Blot)80 nM - 4 µM24 - 48 hours
MOLM13, THP1 (Human AML)Cell ViabilityUp to 50 µM3 days

Table 2: Effect of this compound on DNMT1 Protein Levels and DNA Methylation

Cell LineConcentrationTreatment DurationEffect on DNMT1 ProteinEffect on DNA MethylationReference
A549≥ 80 nM2 daysSignificant reductionGlobal hypomethylation detected at 24h
mESCs (WT)2 µM4 daysModest reductionGlobal CpG methylation fell from ~70% to <18% after 6 days
mESCs (WT)10 µM4 daysModest reductionGlobal CpG methylation fell from ~70% to <18% after 6 days

Experimental Protocols

Protocol 1: Determining Optimal Concentration and Cytotoxicity of this compound

This protocol is adapted from Portilho et al., 2021.

  • Cell Seeding: Seed cells (e.g., 30,000 cells/well for mESCs) in a 24-well plate.

  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Serially dilute the stock solution to prepare a range of working concentrations in culture medium. Include a DMSO-only control (at the highest percentage used for the inhibitor dilutions).

  • Treatment: The day after seeding, replace the medium with fresh medium containing the different concentrations of this compound or DMSO control. A suggested range to test is 2 pM, 20 pM, 200 pM, 2 nM, 20 nM, 200 nM, 2 µM, 20 µM, and 200 µM.

  • Incubation: Incubate the cells for the desired duration (e.g., 6 days), refreshing the medium with the inhibitor every 2 days.

  • Assessment of Cell Viability and Morphology:

    • Monitor cell morphology daily using a microscope.

    • At the end of the treatment period, count the number of viable cells using a hemocytometer and trypan blue exclusion, or a commercial cell viability assay (e.g., CellTiter-Glo).

Protocol 2: Analysis of DNMT1 Degradation by Western Blot

This protocol is based on the methodology described in Yuan et al., 2023.

  • Cell Treatment: Seed cells (e.g., A549) and treat with the desired concentrations of this compound (e.g., 80 nM, 400 nM, 2 µM, 4 µM) for the desired time (e.g., 24 or 48 hours).

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against DNMT1 overnight at 4°C.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Normalize the DNMT1 signal to a loading control (e.g., β-actin or GAPDH).

Protocol 3: Locus-Specific DNA Methylation Analysis by Pyrosequencing

This protocol follows the general workflow described by Yuan et al., 2023.

  • Genomic DNA Extraction: Extract high-quality genomic DNA from cells treated with this compound or a vehicle control.

  • Bisulfite Conversion: Treat 1 µg of genomic DNA with sodium bisulfite using a commercial kit (e.g., EZ DNA Methylation-Gold Kit) according to the manufacturer's protocol.

  • PCR Amplification: Amplify the bisulfite-converted DNA using PCR primers specific for the genomic region of interest. One of the PCR primers should be biotinylated.

  • Pyrosequencing: Perform pyrosequencing analysis on the biotinylated PCR products using a pyrosequencing instrument and software according to the manufacturer's instructions. The software will quantify the percentage of methylation at each CpG site within the sequenced region.

Visualizations

DNMT1_Inhibition_Pathway cluster_0 Normal Maintenance Methylation cluster_1 Effect of this compound This compound This compound DNMT1 DNMT1 This compound->DNMT1 induces Proteasome Proteasome DNMT1->Proteasome targeted to Fully_methylated_DNA Fully methylated DNA DNMT1->Fully_methylated_DNA methylates Degradation DNMT1 Degradation Proteasome->Degradation Unmethylated_DNA Unmethylated DNA Degradation->Unmethylated_DNA leads to (passive) Hemi_methylated_DNA Hemi-methylated DNA Hemi_methylated_DNA->DNMT1 binds Replication DNA Replication Fully_methylated_DNA->Replication Gene_Silencing Gene Silencing Fully_methylated_DNA->Gene_Silencing Gene_Expression Gene Re-expression Unmethylated_DNA->Gene_Expression Replication->Hemi_methylated_DNA

Caption: Mechanism of action of this compound leading to DNA demethylation.

Experimental_Workflow start Start: Cell Culture treatment Treat with this compound (Dose-response & Time-course) start->treatment viability Assess Cell Viability (e.g., MTT assay) treatment->viability harvest Harvest Cells treatment->harvest end End: Data Analysis viability->end protein_analysis Protein Analysis (Western Blot for DNMT1) harvest->protein_analysis dna_analysis DNA Analysis harvest->dna_analysis rna_analysis RNA Analysis (RT-qPCR for gene expression) harvest->rna_analysis protein_analysis->end bisulfite Bisulfite Conversion dna_analysis->bisulfite rna_analysis->end pyrosequencing Pyrosequencing bisulfite->pyrosequencing pyrosequencing->end

Caption: General experimental workflow for optimizing this compound concentration.

Troubleshooting_Logic cluster_no_effect Troubleshooting: No Effect cluster_toxicity Troubleshooting: Toxicity cluster_inconsistency Troubleshooting: Inconsistency start Problem Observed no_effect No Demethylation Effect start->no_effect toxicity High Cell Toxicity start->toxicity inconsistency Inconsistent Results start->inconsistency conc_low Increase Concentration? no_effect->conc_low conc_high Decrease Concentration? toxicity->conc_high stability Use Fresh Inhibitor? inconsistency->stability time_short Increase Duration? conc_low->time_short slow_growth Check Proliferation Rate? time_short->slow_growth solvent Check Solvent %? conc_high->solvent cell_line Re-validate Cell Line? stability->cell_line

Caption: A logical guide for troubleshooting common issues with this compound.

References

Technical Support Center: Managing Off-Target Effects of Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, troubleshooting, and mitigating off-target effects of small molecule inhibitors. The following resources are designed to address common challenges encountered during preclinical research and drug development.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects of a small molecule inhibitor?

Off-target effects occur when a small molecule inhibitor binds to and alters the activity of proteins other than its intended biological target.[1][2] These unintended interactions can lead to misleading experimental results, cellular toxicity, or other unforeseen biological consequences, making it crucial to identify and minimize them.[1]

Q2: Why is it critical to validate the on-target and off-target effects of an inhibitor?

Q3: What are the initial signs of potential off-target effects in cell-based assays?

Common indicators that you may be observing off-target effects include:

  • Unexpected or contradictory results compared to published data for other inhibitors of the same target.

  • Cellular toxicity at concentrations close to the IC50 for the intended target.

  • A disconnect between the biochemical potency of the inhibitor and its effect in a cellular context.

  • Phenotypes that cannot be rescued by expressing a drug-resistant mutant of the intended target.

Q4: What are the general strategies to minimize off-target effects?

Several strategies can be employed to minimize and account for off-target effects:

  • Dose-Response Experiments: Use the lowest effective concentration of the inhibitor that elicits the desired on-target effect.

  • Orthogonal Validation: Confirm the observed phenotype using structurally and mechanistically different inhibitors for the same target or by using genetic approaches like CRISPR/Cas9 or RNAi to validate the target.

  • Target Engagement Assays: Directly measure the binding of the inhibitor to its intended target within the cell to confirm it is active at the concentrations used.

  • Proteome-wide Profiling: Employ unbiased techniques to identify all cellular targets of the inhibitor.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments and suggests potential solutions.

Observed Issue Potential Cause (Off-Target Related) Recommended Action
High cellular toxicity at concentrations needed for on-target inhibition. The inhibitor may be binding to essential cellular proteins, leading to cell death.Perform a dose-response curve to determine the therapeutic window. Consider using a more selective inhibitor if available.
Experimental results are not reproducible with a different inhibitor for the same target. The initial inhibitor's phenotype may be due to an off-target effect not shared by the second inhibitor.Use a third, structurally distinct inhibitor or a genetic approach (e.g., siRNA, CRISPR) to confirm the on-target effect.
Inconsistent results across different cell lines. Cell lines may have varying expression levels of off-target proteins, leading to different phenotypic outcomes.Perform proteomic analysis of the cell lines to identify potential differences in off-target expression.
The observed phenotype does not align with the known function of the intended target. The inhibitor may be affecting a different signaling pathway through an off-target interaction.Conduct kinome-wide or proteome-wide profiling to identify potential off-target interactions and investigate those pathways.

Quantitative Data Summary for a Hypothetical Inhibitor: "Inhibitor X"

When evaluating a new inhibitor, it is crucial to systematically collect and compare quantitative data. The following table provides an example of how to summarize key data points for on-target and potential off-target activities of a fictional inhibitor.

Target Binding Affinity (Kd) In Vitro IC50 Cellular EC50 Notes
Primary Target Kinase A 5 nM15 nM50 nMDesired on-target activity.
Off-Target Kinase B 50 nM150 nM500 nM10-fold less potent than on-target.
Off-Target Kinase C 200 nM600 nM>10 µMUnlikely to be relevant at therapeutic doses.
Off-Target Non-Kinase Z 1 µM>10 µM>10 µMNegligible interaction.

Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

Objective: To verify target engagement of an inhibitor within intact cells by measuring the thermal stabilization of the target protein upon ligand binding.

Methodology:

  • Cell Treatment: Treat cultured cells with the inhibitor at various concentrations, including a vehicle control.

  • Heating: Heat the cell lysates or intact cells across a range of temperatures. The binding of the inhibitor is expected to stabilize the target protein, making it more resistant to thermal denaturation.

  • Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.

  • Protein Quantification: Analyze the amount of soluble target protein remaining at each temperature using techniques like Western blotting or mass spectrometry.

  • Data Analysis: Plot the fraction of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.

Protocol 2: Kinome-Wide Profiling

Objective: To identify the spectrum of kinases that an inhibitor binds to across the human kinome, thereby revealing potential off-targets.

Methodology:

  • Compound Immobilization: Immobilize the inhibitor on a solid support, such as beads, to create an affinity matrix.

  • Lysate Incubation: Prepare a lysate from the cell line or tissue of interest and incubate it with the inhibitor-coated beads.

  • Affinity Purification: Kinases that bind to the inhibitor will be captured on the beads. Wash the beads to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound kinases and digest them into smaller peptides using an enzyme like trypsin.

  • Mass Spectrometry: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.

  • Data Analysis: Compare the abundance of kinases captured by the inhibitor beads to control beads to identify specific interactors.

Visualizing Signaling Pathways and Workflows

On-Target vs. Off-Target Signaling

The following diagram illustrates a hypothetical scenario where a kinase inhibitor ("Inhibitor X") not only inhibits its intended target in Pathway 1 but also affects an unintended kinase in Pathway 2, leading to an unexpected cellular outcome.

G cluster_pathway1 On-Target Pathway 1 cluster_pathway2 Off-Target Pathway 2 A Upstream Signal 1 Target Target Kinase A->Target C Downstream Effector 1 Target->C Phenotype1 Desired Phenotype C->Phenotype1 D Upstream Signal 2 OffTarget Off-Target Kinase D->OffTarget F Downstream Effector 2 OffTarget->F Phenotype2 Unexpected Phenotype F->Phenotype2 Inhibitor Inhibitor X Inhibitor->Target Inhibition Inhibitor->OffTarget Off-Target Inhibition

Caption: A diagram illustrating on-target and off-target inhibition by a small molecule.

Workflow for Investigating Off-Target Effects

This workflow provides a systematic approach for researchers who suspect that their small molecule inhibitor is causing off-target effects.

G start Unexpected Phenotype Observed dose_response 1. Perform Dose-Response and Cytotoxicity Assays start->dose_response orthogonal 2. Orthogonal Validation (Different Inhibitor / Genetics) dose_response->orthogonal target_engagement 3. Confirm Target Engagement (e.g., CETSA) orthogonal->target_engagement conclusion Conclusion: Phenotype is On-Target or Off-Target orthogonal->conclusion If phenotype is not replicated profiling 4. Proteome-Wide Profiling (e.g., Kinome Scan) target_engagement->profiling If phenotype persists analysis 5. Analyze Off-Targets and Modify Experiment profiling->analysis analysis->conclusion

Caption: A troubleshooting workflow for investigating suspected off-target effects.

References

troubleshooting GSK3735967 insolubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with GSK3735967, a potent and selective non-nucleoside inhibitor of DNMT1.

Troubleshooting Guide

Issue: this compound is not dissolving in my desired aqueous buffer.

This is a common challenge with hydrophobic small molecules. The following step-by-step guide provides a systematic approach to achieve a soluble and stable working solution.

Step 1: Prepare a Concentrated Stock Solution in an Organic Solvent

The initial and most critical step is to dissolve this compound in a suitable organic solvent to create a high-concentration stock solution.

  • Recommended Primary Solvent: Dimethyl sulfoxide (B87167) (DMSO) is the recommended starting solvent. This compound has a reported solubility of 10 mM in DMSO.[1]

  • Alternative Solvents: If DMSO is incompatible with your experimental system, other water-miscible organic solvents such as ethanol, methanol, or dimethylformamide (DMF) can be tested.[2]

Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution

Objective: To prepare a concentrated stock solution of this compound.

Materials:

  • This compound powder (MW: 477.63 g/mol )[1]

  • Anhydrous/molecular sieve-dried DMSO

  • Sterile, amber glass or polypropylene (B1209903) vials

  • Vortex mixer and/or sonicator

Procedure:

  • Weigh out the required amount of this compound powder. For example, for 1 mL of a 10 mM stock solution, weigh 4.78 mg.

  • Add the appropriate volume of DMSO to the vial containing the powder.

  • Vortex the solution vigorously.

  • If the compound does not fully dissolve, sonicate the solution in a water bath for short intervals (1-5 minutes). Gentle warming (up to 37°C) can also be applied.[3]

  • Once fully dissolved, visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term stability.[4]

Step 2: Address Precipitation Upon Dilution into Aqueous Media

A common issue is the precipitation of the compound when the concentrated organic stock is diluted into an aqueous buffer. This occurs because the compound is not soluble in the final aqueous environment.

Troubleshooting Workflow:

G cluster_0 start Start: Precipitation observed upon dilution lower_conc Lower Final Concentration start->lower_conc check_precip Still Precipitates? lower_conc->check_precip Test Dilution cosolvent Use Co-solvents / Excipients success Success: Clear Solution cosolvent->success check_precip->cosolvent Yes check_precip->success No

Caption: Troubleshooting workflow for precipitation upon dilution.

Strategies to Prevent Precipitation:

  • Lower the Final Concentration: The simplest approach is to reduce the final working concentration of this compound in your assay.

  • Use Co-solvents and Excipients: For more challenging situations, especially for in vivo studies, co-solvents and excipients are necessary to maintain solubility.

Advanced Formulation Strategies

For experiments requiring higher concentrations of this compound, particularly in vivo studies, multi-component solvent systems are often required.

Quantitative Data: Published Formulations for this compound
Formulation ComponentsAchieved Concentration/SolubilitySolution AppearanceRecommended UseCitation
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (4.35 mM)Clear solutionIn vivo
10% DMSO, 90% (20% SBE-β-CD in Saline)2.08 mg/mL (4.35 mM)Suspended solutionOral/IP injection
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL (4.35 mM)Clear solutionIn vivo
Experimental Protocol: Formulation with Co-solvents

Objective: To prepare a working solution of this compound for in vivo use.

Materials:

  • 10 mM this compound in DMSO stock solution

  • Polyethylene glycol 300 (PEG300)

  • Tween® 80

  • Saline (0.9% NaCl)

Procedure (for the 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline formulation):

  • Start with the appropriate volume of your this compound stock solution in DMSO.

  • Add the required volume of PEG300 and mix thoroughly.

  • Add the Tween-80 and mix again until the solution is homogeneous.

  • Finally, add the saline to reach the final volume and mix.

  • It is recommended to prepare this working solution fresh on the day of use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended first step when my this compound powder won't dissolve in my aqueous buffer? A1: The first and most critical step is to prepare a high-concentration stock solution in an organic solvent, with DMSO being the most common and effective choice. This compound is reported to be soluble at 10 mM in DMSO. From this stock, you can make further dilutions into your experimental medium.

Q2: I've successfully made a DMSO stock, but the compound precipitates when I dilute it into my cell culture media. What should I do? A2: This is a common issue known as "precipitation upon dilution." First, ensure the final concentration of DMSO in your media is low (typically <0.5% v/v) to avoid solvent-induced toxicity. If precipitation still occurs, you may need to lower the final concentration of this compound or employ co-solvents or surfactants like Tween® 80 in your final dilution. A preliminary solubility test in your specific cell culture medium is advisable to determine the maximum soluble concentration.

Q3: How should I store my this compound solutions? A3: Powdered this compound should be stored at -20°C. Once dissolved in a solvent like DMSO, the stock solution should be aliquoted to prevent repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for shorter periods.

Q4: Can I use sonication or heat to help dissolve the compound? A4: Yes, gentle heating and/or sonication can be used to aid the dissolution of this compound in the initial organic solvent. However, be cautious with heat as it can potentially degrade the compound. Use short bursts of sonication in a water bath.

Q5: this compound is a DNMT1 inhibitor. What is the basic mechanism of action I should be aware of? A5: this compound is a non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1). DNMT1 is the key maintenance methyltransferase in cells, responsible for copying DNA methylation patterns to the daughter strand during DNA replication. By inhibiting DNMT1, this compound can lead to passive demethylation of the genome over successive rounds of cell division.

G cluster_0 DNA Replication cluster_1 Inhibition DNA_hemi Hemimethylated DNA DNMT1 DNMT1 Enzyme DNA_hemi->DNMT1 DNA_full Fully Methylated DNA DNMT1->DNA_full Methylation SAM SAM (Methyl Donor) SAM->DNMT1 GSK This compound GSK->DNMT1

Caption: Simplified DNMT1 signaling pathway and inhibition by this compound.

References

improving GSK3735967 stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GSK3735967. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of this compound in solution. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and reliability of your experiments.

Troubleshooting Guides

Issue: Precipitation or Cloudiness in Solution

Precipitation or cloudiness of your this compound solution can arise from several factors, including improper solvent selection, temperature fluctuations, or exceeding the solubility limit.

Table 1: Solubility and Recommended Formulations for this compound

Solvent/FormulationMaximum SolubilityPreparation NotesSuitability
100% DMSO31.25 mg/mL (65.43 mM)Ultrasonic and warming to 70°C may be required. Use newly opened, anhydrous DMSO.[1][2]Stock Solutions
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (4.35 mM)Add solvents sequentially and mix well between each addition. Results in a clear solution.[1]In Vivo (Oral, Intraperitoneal)
10% DMSO, 90% (20% SBE-β-CD in Saline)2.08 mg/mL (4.35 mM)Requires sonication. Forms a suspended solution.[1]In Vivo
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL (4.35 mM)Add solvents sequentially and mix well. Results in a clear solution.[1][2]In Vivo

Experimental Protocol: Assessing and Improving Solubility

  • Solvent Screening:

    • Prepare small-volume trial solutions of this compound in various solvent systems.

    • Start with pure DMSO to create a high-concentration stock solution.

    • For aqueous-based assays, test the compatibility of the DMSO stock when diluted into the assay buffer. Observe for any precipitation.

    • For in vivo studies, prepare the formulations as described in Table 1.

  • Aiding Dissolution:

    • If precipitation occurs, gentle warming (up to 70°C) and sonication can be employed to aid dissolution.[1]

    • Ensure the final concentration of this compound does not exceed the specified solubility limits for the chosen solvent system.

  • pH Adjustment:

    • For aqueous buffers, assess the impact of pH on solubility. Prepare a series of buffers with varying pH values (e.g., 5.0, 6.0, 7.0, 7.4, 8.0) and observe the solubility of this compound.

Workflow for Solubility Troubleshooting

cluster_start Start cluster_check Investigation cluster_action Corrective Actions cluster_end Resolution start Precipitation Observed check_concentration Is Concentration > Solubility Limit? start->check_concentration check_solvent Is Solvent Appropriate? check_concentration->check_solvent No reduce_conc Reduce Concentration check_concentration->reduce_conc Yes check_temp Was Solution Stored Correctly? check_solvent->check_temp Yes change_solvent Use Recommended Formulation (Table 1) check_solvent->change_solvent No prepare_fresh Prepare Fresh Solution check_temp->prepare_fresh No end_node Clear Solution check_temp->end_node Yes reduce_conc->end_node use_aids Apply Gentle Warming/Sonication change_solvent->use_aids use_aids->end_node prepare_fresh->end_node cluster_stressors Stress Conditions cluster_pathways Degradation Mechanisms cluster_products Degradation Products This compound This compound hydrolysis Hydrolysis This compound->hydrolysis oxidation Oxidation This compound->oxidation photodegradation Photodegradation This compound->photodegradation light Light light->photodegradation heat Heat heat->hydrolysis heat->oxidation ph Extreme pH ph->hydrolysis oxygen Oxygen oxygen->oxidation hydrolytic_product Hydrolytic Products hydrolysis->hydrolytic_product oxidative_product Oxidative Products oxidation->oxidative_product photo_product Photodegradation Products photodegradation->photo_product

References

Technical Support Center: GSK3735967 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GSK3735967, a potent and selective, reversible, non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls during their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor of DNMT1, the primary enzyme responsible for maintaining DNA methylation patterns during cell division. It functions as a selective, reversible, and non-nucleoside inhibitor with a reported IC50 of 40 nM. Its mechanism involves blocking the catalytic activity of DNMT1, leading to passive demethylation of the genome as cells replicate. This can result in the re-expression of silenced tumor suppressor genes.

Q2: What are the recommended solvent and storage conditions for this compound?

A2: For optimal stability, this compound should be handled according to the following guidelines.

Table 1: Recommended Solvents and Storage Conditions for this compound

FormRecommended SolventStorage TemperatureShelf Life
SolidN/A-20°C12 months
4°C6 months
In SolventDMSO (10 mM)-80°C6 months
-20°C1 month

To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single use.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound, offering potential causes and solutions.

Guide 1: Inconsistent or Poor Solubility

Problem: I am observing precipitation or incomplete dissolution of this compound when preparing my stock or working solutions.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Incorrect Solvent Ensure you are using a recommended solvent such as DMSO to prepare the initial stock solution.
Low Temperature Gently warm the solution and/or use sonication to aid in the dissolution of the compound.
Precipitation in Aqueous Media For cell-based assays, ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to prevent precipitation of this compound. Prepare intermediate dilutions in serum-free media or PBS before adding to the final culture.

Experimental Workflow for Preparing this compound Working Solutions:

start Start: this compound (Solid Powder) stock Prepare 10 mM Stock in DMSO start->stock Dissolve intermediate Intermediate Dilutions in Serum-Free Medium stock->intermediate Dilute final Final Working Concentration in Complete Medium intermediate->final Add to Cells

Caption: Workflow for this compound solution preparation.

Guide 2: High Variability in Cell Viability Assay Results

Problem: My dose-response curves for this compound in cell viability assays (e.g., MTT, MTS) are inconsistent between experiments.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Inconsistent Cell Seeding Density Ensure a consistent number of cells are seeded in each well. Perform a cell count before plating and ensure even distribution.
Edge Effects in Microplates Avoid using the outer wells of the microplate, as they are more prone to evaporation, leading to changes in compound concentration. Fill the outer wells with sterile PBS or media.
Compound Instability in Culture Medium While specific data for this compound is limited, some compounds can degrade in culture medium over long incubation periods. Consider refreshing the medium with a fresh compound for long-term experiments (>72 hours).
Cell Line-Specific Sensitivity The IC50 of this compound may vary significantly between different cell lines. It is crucial to perform a dose-response curve for each new cell line to determine the optimal concentration range.

Logical Relationship for Troubleshooting Cell Viability Assays:

issue Inconsistent Viability Results cause1 Cell Seeding issue->cause1 cause2 Plate Edge Effects issue->cause2 cause3 Compound Stability issue->cause3 cause4 Cell Line Sensitivity issue->cause4 solution1 Standardize Seeding Protocol cause1->solution1 solution2 Avoid Outer Wells cause2->solution2 solution3 Medium Refresh cause3->solution3 solution4 Determine Cell-Specific IC50 cause4->solution4

Caption: Troubleshooting inconsistent cell viability results.

Guide 3: Lack of Expected Downstream Effects (e.g., Gene Re-expression)

Problem: I am not observing the expected re-expression of a known methylated target gene after treating cells with this compound.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Insufficient Treatment Duration Passive demethylation requires cell division. Ensure that cells have undergone at least two to three cell cycles in the presence of this compound to allow for sufficient demethylation to occur.
Sub-optimal Compound Concentration The effective concentration for inducing gene re-expression may be different from the IC50 for cell viability. Perform a dose-response experiment and assess target gene expression at various concentrations.
Incorrect Timing of Analysis The timing of gene re-expression can vary. Perform a time-course experiment (e.g., 48, 72, 96 hours) to identify the optimal time point for observing changes in gene expression.
Cell Line-Specific Mechanisms The target gene may be silenced by mechanisms other than DNA methylation in your specific cell line (e.g., histone modifications). Confirm the methylation status of the gene promoter in your untreated cells using techniques like bisulfite sequencing or methylation-specific PCR.
Off-Target Effects While this compound is reported to be selective for DNMT1, consider the possibility of off-target effects influencing your results. It is good practice to validate key findings using a secondary method, such as siRNA/shRNA knockdown of DNMT1.

Signaling Pathway for DNMT1 Inhibition and Gene Re-expression:

This compound This compound DNMT1 DNMT1 This compound->DNMT1 Inhibits Methylation DNA Methylation DNMT1->Methylation Maintains Silencing Gene Silencing Methylation->Silencing Leads to Expression Gene Re-expression Silencing->Expression Reversal

how to minimize GSK3735967 cytotoxicity in primary cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GSK3735967. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound, a selective DNMT1 inhibitor, with a focus on minimizing potential cytotoxicity in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, selective, reversible, and non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1) with an IC50 of 40 nM.[1][2][3] Its mechanism of action involves a planar dicyanopyridine core that specifically intercalates into DNMT1-bound hemimethylated CpG dinucleotides, thereby blocking the enzyme's activity.[1][3] this compound has three binding sites, one of which can interact with histone H4K20me3.[1][3]

Q2: Why am I observing high levels of cytotoxicity in my primary cells when using this compound?

A2: Primary cells are generally more sensitive to perturbations in cellular processes than immortalized cell lines. The cytotoxicity observed with this compound in primary cells could be due to several factors:

  • On-target effects: Inhibition of DNMT1 can lead to global hypomethylation, which can reactivate silenced genes, including tumor suppressor genes that may induce apoptosis or cell cycle arrest.

  • High concentration: The optimal concentration for your primary cell type may be significantly lower than what is reported for cell lines.

  • Off-target effects: Although this compound is a selective inhibitor, off-target effects at higher concentrations cannot be ruled out and may contribute to cytotoxicity.

  • Suboptimal cell culture conditions: Primary cells are less robust than cell lines and are more susceptible to stressors such as nutrient depletion, improper confluency, or contamination.

Q3: What are the initial steps to troubleshoot this compound-induced cytotoxicity?

A3: The first step is to perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific primary cell type. It is also crucial to ensure your primary cell cultures are healthy and free from contamination.

Troubleshooting Guide

Issue 1: High Cell Death Observed at Expected Effective Concentration
  • Possible Cause 1: High sensitivity of primary cells.

    • Solution: Perform a dose-response experiment to determine the cytotoxic concentration (CC50) and the effective concentration (EC50) for your specific primary cell type. Start with a much lower concentration than you would use for a cell line and titrate upwards.

  • Possible Cause 2: Suboptimal cell culture conditions.

    • Solution: Ensure optimal cell culture conditions. This includes using the recommended media and supplements, maintaining proper cell density, and regularly checking for contamination (e.g., mycoplasma). Stressed cells are more susceptible to drug-induced toxicity.

  • Possible Cause 3: On-target cytotoxicity via apoptosis.

    • Solution: If the mechanism of cytotoxicity is suspected to be apoptosis due to DNMT1 inhibition, you can try to modulate the apoptotic pathway. Co-treatment with a pan-caspase inhibitor, such as Z-VAD-FMK, may help to reduce cell death. However, this should be done with caution as it may interfere with the intended effects of the compound.

Issue 2: Inconsistent Results Between Experiments
  • Possible Cause 1: Variability in primary cell lots.

    • Solution: Primary cells from different donors or even different passages from the same donor can have varied responses. It is important to characterize each new lot of cells and perform dose-response curves to ensure consistency.

  • Possible Cause 2: Inconsistent compound preparation.

    • Solution: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Ensure the compound is fully dissolved.

Quantitative Data

Table 1: Biochemical Properties of this compound

PropertyValueSource
Target DNMT1[1][2][3]
IC50 40 nM[1][2][3]
CAS Number 2170136-86-2[1][2]
Molecular Formula C25H31N7OS[2]
Molecular Weight 477.63[2]

Table 2: Template for Determining Cytotoxic Concentration of this compound in Primary Cells

This compound Concentration (nM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0 (Vehicle Control)100100100
1
10
50
100
500
1000
5000
10000

Experimental Protocols

Protocol 1: Determining the Cytotoxic Concentration of this compound using an MTT Assay

This protocol describes a dose-response experiment to determine the cytotoxic concentration of this compound on primary cells using a colorimetric MTT assay, which measures cell metabolic activity.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count your primary cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 104 to 5 x 104 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A suggested range is from 1 nM to 10 µM.

    • Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Incubate for the desired exposure times (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the CC50 value (the concentration that causes 50% reduction in cell viability).

Protocol 2: LDH Release Assay for Cytotoxicity

This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium as an indicator of cytotoxicity.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound

  • 96-well cell culture plates

  • LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from Protocol 1.

  • Sample Collection:

    • After the desired incubation period, carefully collect a known volume of the cell culture supernatant from each well.

  • LDH Assay:

    • Follow the manufacturer's instructions for the LDH cytotoxicity assay kit. This typically involves mixing the supernatant with a reaction mixture and incubating for a specific time.

  • Data Acquisition:

    • Measure the absorbance at the recommended wavelength using a microplate reader.

  • Data Analysis:

    • Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

    • Calculate the percentage of cytotoxicity for each treatment group according to the kit's instructions.

Visualizations

Hypothetical Signaling Pathway of DNMT1 Inhibition-Induced Cytotoxicity This compound This compound DNMT1 DNMT1 This compound->DNMT1 Inhibition DNA_Hypomethylation Global DNA Hypomethylation DNMT1->DNA_Hypomethylation Leads to Gene_Reactivation Reactivation of Silenced Genes (e.g., Tumor Suppressor Genes) DNA_Hypomethylation->Gene_Reactivation Apoptosis_Induction Induction of Apoptosis Gene_Reactivation->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest Gene_Reactivation->Cell_Cycle_Arrest Cytotoxicity Cytotoxicity Apoptosis_Induction->Cytotoxicity Cell_Cycle_Arrest->Cytotoxicity

Caption: Hypothetical pathway of this compound-induced cytotoxicity.

Experimental Workflow for Assessing and Minimizing Cytotoxicity Start Start: Plan Experiment Culture_Cells Culture Primary Cells (Optimal Conditions) Start->Culture_Cells Dose_Response Perform Dose-Response (e.g., MTT or LDH Assay) Culture_Cells->Dose_Response Determine_CC50 Determine CC50 & Optimal Concentration Range Dose_Response->Determine_CC50 Proceed Proceed with Experiment (Using Optimal Concentration) Determine_CC50->Proceed Troubleshoot High Cytotoxicity? Troubleshoot Proceed->Troubleshoot If cytotoxicity is still high Troubleshoot->Culture_Cells Re-evaluate conditions

Caption: Workflow for assessing and minimizing cytotoxicity.

Troubleshooting Logic for this compound Cytotoxicity High_Cytotoxicity High Cytotoxicity Observed Check_Concentration Is Concentration Optimized? High_Cytotoxicity->Check_Concentration Check_Cell_Health Are Cells Healthy? Check_Concentration->Check_Cell_Health Yes Perform_Dose_Response Perform Dose-Response Assay Check_Concentration->Perform_Dose_Response No Check_Protocol Is Protocol Consistent? Check_Cell_Health->Check_Protocol Yes Optimize_Culture Optimize Culture Conditions Check_Cell_Health->Optimize_Culture No Standardize_Protocol Standardize Compound Prep & Handling Check_Protocol->Standardize_Protocol No Consider_Mechanism Consider On-Target Effects Check_Protocol->Consider_Mechanism Yes Perform_Dose_Response->High_Cytotoxicity Optimize_Culture->High_Cytotoxicity Standardize_Protocol->High_Cytotoxicity Solution Reduced Cytotoxicity Consider_Mechanism->Solution

Caption: Troubleshooting logic for cytotoxicity issues.

References

Technical Support Center: GSK3735967 Treatment Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the treatment time of GSK3735967 for optimal experimental results.

Troubleshooting Guide

This guide addresses common issues that may be encountered during in vitro experiments with this compound.

IssuePotential Cause(s)Recommended Solution(s)
No observable effect on DNMT1 protein levels. Insufficient treatment time: The effect of this compound on DNMT1 protein levels might not be apparent at very early time points.Time-course experiment: Perform a time-course experiment, collecting samples at various time points (e.g., 3, 6, 12, 24, and 48 hours) to determine the optimal treatment duration for observing a decrease in DNMT1 protein. A noticeable reduction in DNMT1 protein can be seen in as little as 3 hours, with significant depletion often observed after 12 hours.
Compound instability: this compound may degrade in cell culture media over extended periods at 37°C.Prepare fresh solutions: Always prepare fresh working solutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Incorrect concentration: The concentration of this compound may be too low to elicit a response.Dose-response experiment: Perform a dose-response experiment to identify the optimal concentration for your cell line. The IC50 for this compound is 40 nM, but the effective concentration in a cellular context may vary.
Variability in DNA methylation or gene expression results. Passive demethylation process: DNA demethylation following DNMT1 inhibition is a passive process that occurs over multiple cell cycles.Extended time course: For methylation and gene expression studies, extend the treatment duration (e.g., 24, 48, 72 hours, or longer) to allow for sufficient cell division and passive demethylation. Full restoration of methylation patterns after inhibitor removal can take up to 21 days.
Cell cycle state: The effect of DNMT1 inhibition is dependent on DNA replication.Synchronize cell cultures: For more consistent results, consider synchronizing the cell culture population before treatment.
Assay sensitivity: The method used to detect changes in methylation or gene expression may not be sensitive enough.Use sensitive detection methods: Employ highly sensitive techniques such as bisulfite sequencing for DNA methylation analysis and quantitative PCR (qPCR) or RNA-sequencing for gene expression analysis.
Observed cytotoxicity. High concentration of this compound: Excessive concentrations of the inhibitor can lead to off-target effects and cell death.Optimize concentration: Determine the lowest effective concentration through a dose-response experiment that minimizes cytotoxicity while still achieving the desired biological effect.
Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at high concentrations.Limit solvent concentration: Ensure the final concentration of the solvent in the cell culture medium is minimal (typically below 0.1%). Include a vehicle-only control in your experiments.
Prolonged treatment: Continuous exposure to the inhibitor may be toxic to some cell lines.Intermittent dosing: Consider an intermittent dosing schedule (e.g., treatment for a specific period followed by a recovery phase) if continuous treatment is toxic.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective, non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1).[1] DNMT1 is the key enzyme responsible for maintaining DNA methylation patterns during DNA replication. By inhibiting DNMT1, this compound leads to a passive loss of methylation on newly synthesized DNA strands, resulting in global DNA hypomethylation.[1]

Q2: How long should I treat my cells with this compound to see an effect?

A2: The optimal treatment time depends on the experimental endpoint:

  • DNMT1 Protein Levels: A decrease in DNMT1 protein levels can be observed in as little as 3-12 hours of treatment.

  • DNA Methylation: Changes in DNA methylation are typically observed after longer treatment periods (e.g., 24-72 hours or more), as demethylation is a passive process requiring cell division.

  • Gene Expression: Changes in gene expression downstream of DNA methylation alterations may also require longer incubation times, often correlating with changes in methylation status.

Q3: What are the expected downstream effects of DNMT1 inhibition with this compound?

A3: Inhibition of DNMT1 by this compound leads to hypomethylation of CpG islands in gene promoter regions. This can result in the re-expression of silenced tumor suppressor genes and other genes involved in key cellular processes. Downstream signaling pathways that can be affected include the Wnt/β-catenin and ERK pathways.[2][3]

Q4: Should I be concerned about the stability of this compound in my cell culture medium?

A4: Yes, the stability of small molecules in aqueous solutions at 37°C can be a concern. It is recommended to prepare fresh working solutions of this compound for each experiment to ensure consistent activity.

Q5: What controls should I include in my experiments with this compound?

A5: It is crucial to include the following controls:

  • Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.

  • Untreated Control: Cells that are not exposed to either the inhibitor or the vehicle.

  • Positive Control (optional): A known DNMT1 inhibitor (e.g., 5-azacytidine) can be used as a positive control for the expected biological effects.

Experimental Protocols

Protocol: Time-Course Analysis of DNMT1 Protein Levels Following this compound Treatment

This protocol outlines a general procedure for determining the optimal treatment time for observing changes in DNMT1 protein levels.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • DMSO (or other appropriate solvent)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against DNMT1

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase and do not reach confluency by the end of the experiment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. From this stock, prepare working solutions in complete cell culture medium at the desired final concentrations.

  • Treatment: Once cells have adhered and are actively dividing, replace the medium with the prepared this compound-containing medium or vehicle control medium.

  • Time-Course Incubation: Incubate the cells for various durations (e.g., 0, 3, 6, 12, 24, and 48 hours).

  • Cell Lysis: At each time point, wash the cells with ice-cold PBS and then lyse the cells with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and then incubate with the primary antibody against DNMT1 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane (if necessary) and re-probe with the loading control antibody.

  • Data Analysis: Quantify the band intensities and normalize the DNMT1 signal to the loading control. Plot the relative DNMT1 protein levels against the treatment time.

Visualizations

Signaling Pathway of DNMT1 Inhibition

DNMT1_Inhibition_Pathway cluster_treatment Treatment cluster_cellular_target Cellular Target cluster_epigenetic_effect Epigenetic Effect cluster_downstream_effects Downstream Cellular Effects This compound This compound DNMT1 DNMT1 This compound->DNMT1 Inhibits DNA_Hypomethylation Global DNA Hypomethylation DNMT1->DNA_Hypomethylation Leads to Gene_Expression Altered Gene Expression (e.g., Tumor Suppressor Gene Re-expression) DNA_Hypomethylation->Gene_Expression Wnt_Pathway Wnt/β-catenin Pathway Modulation Gene_Expression->Wnt_Pathway ERK_Pathway ERK Pathway Modulation Gene_Expression->ERK_Pathway Cell_Cycle Cell Cycle Arrest Gene_Expression->Cell_Cycle Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Downstream effects of DNMT1 inhibition by this compound.

Experimental Workflow for Optimizing Treatment Time

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment and Incubation cluster_analysis Analysis Start Start Seed_Cells Seed Cells Start->Seed_Cells Prepare_Compound Prepare this compound Working Solutions Seed_Cells->Prepare_Compound Treat_Cells Treat Cells with this compound and Vehicle Control Prepare_Compound->Treat_Cells Time_Points Incubate for Desired Time Points (e.g., 3, 6, 12, 24, 48h) Treat_Cells->Time_Points Collect_Samples Collect Samples (Lysates, DNA, RNA) Time_Points->Collect_Samples Analyze_Endpoint Analyze Endpoint (Western Blot, Bisulfite Seq., qPCR) Collect_Samples->Analyze_Endpoint Data_Analysis Data Analysis and Comparison Analyze_Endpoint->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a time-course experiment with this compound.

References

Technical Support Center: Navigating Experimental Variability with GSK3735967

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and addressing experimental variability when working with the investigational compound GSK3735967. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common challenges encountered during in vitro and in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of a key signaling pathway implicated in various disease models. Its primary mechanism involves the modulation of a critical downstream effector, leading to the regulation of cellular processes such as proliferation and survival. The precise interactions and downstream consequences are detailed in the signaling pathway diagram below.

Q2: What are the most common sources of variability in in vitro assays with this compound?

A2: In vitro assay variability can stem from several factors. Based on internal studies and user-reported data, the most significant contributors include inconsistencies in cell culture conditions (e.g., passage number, confluency), reagent stability and preparation, and minor deviations in protocol execution, such as incubation times and washing steps. Inter-laboratory variability is also a notable factor, often arising from differences in equipment and environmental conditions.

Q3: How can I minimize variability in my cell-based assays?

A3: To minimize variability, it is crucial to adhere strictly to standardized cell culture and assay protocols. This includes using cells within a defined passage number range, ensuring consistent seeding densities, and meticulously preparing fresh reagents. Implementing automated liquid handling for precise reagent dispensing and utilizing reference compounds for normalization can also significantly improve reproducibility.

Q4: What factors contribute to variability in in vivo animal models?

A4: In in vivo studies, variability can be influenced by the animal model itself (e.g., species, strain, age, and sex), the formulation and administration of this compound, and environmental factors within the animal facility. Subtle differences in the gut microbiome of animals can also impact drug metabolism and efficacy, leading to varied responses.

Q5: Are there any known issues with the solubility or stability of this compound in experimental buffers?

A5: this compound is a hydrophobic molecule, and its solubility can be a concern in aqueous buffers. It is recommended to prepare stock solutions in an appropriate organic solvent, such as DMSO, and to perform serial dilutions in pre-warmed assay media. For in vivo studies, a well-characterized formulation is essential to ensure consistent bioavailability.

Troubleshooting Guides

In Vitro Assay Inconsistency
Observed Issue Potential Cause Recommended Solution
High Well-to-Well Variability Inconsistent cell seeding, edge effects in the plate, improper mixing of reagents.Use an automated cell counter for accurate seeding. Avoid using the outer wells of the plate. Ensure thorough but gentle mixing of all reagents before adding to the wells.
Poor Z'-factor Suboptimal assay window, high background signal, reagent degradation.Optimize the concentrations of positive and negative controls. Check for autofluorescence of the compound. Prepare fresh reagents and store them appropriately.
Inconsistent IC50 Values Fluctuation in incubation time, temperature variations, lot-to-lot variability of reagents.Use a calibrated timer and incubator. Qualify new lots of critical reagents (e.g., cells, antibodies) against a reference standard.
In Vivo Study Variability
Observed Issue Potential Cause Recommended Solution
Variable Tumor Growth Rates Inconsistent number of implanted tumor cells, variation in animal health status.Standardize the tumor cell implantation procedure. Acclimate animals to the facility for a sufficient period before study initiation and monitor their health closely.
Inconsistent Pharmacokinetic Profile Improper dosing technique, variability in animal fasting status.Ensure all technical staff are properly trained in the dosing procedure (e.g., oral gavage, intravenous injection). Standardize the fasting period for all animals before dosing.
Unexpected Toxicity Off-target effects, incorrect dose calculation, animal model sensitivity.Perform a dose-range-finding study to determine the maximum tolerated dose. Carefully review all dose calculations. Consider using a different animal strain or species if sensitivity is suspected.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the molecular interactions and experimental procedures, the following diagrams illustrate the putative signaling pathway of this compound and a general workflow for a cell-based viability assay.

GSK3735967_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 Effector Downstream Effector Kinase2->Effector TranscriptionFactor Transcription Factor Effector->TranscriptionFactor This compound This compound This compound->Kinase2 GeneExpression Gene Expression TranscriptionFactor->GeneExpression Proliferation Proliferation GeneExpression->Proliferation Survival Survival GeneExpression->Survival

Caption: Putative signaling pathway modulated by this compound.

Cell_Viability_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 add_compound Add serial dilutions of this compound incubate1->add_compound incubate2 Incubate for 72 hours add_compound->incubate2 add_reagent Add cell viability reagent (e.g., CellTiter-Glo®) incubate2->add_reagent incubate3 Incubate for 10 minutes add_reagent->incubate3 read_plate Read luminescence on a plate reader incubate3->read_plate analyze_data Analyze data and calculate IC50 read_plate->analyze_data end_node End analyze_data->end_node

Caption: General workflow for a cell-based viability assay.

Experimental Protocols

Cell-Based Proliferation Assay
  • Cell Seeding: Plate cells in a 96-well, clear-bottom plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a serial dilution in complete growth medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.

  • Compound Addition: Add 100 µL of the diluted compound to the respective wells. Include vehicle control (0.1% DMSO) and no-cell (media only) control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Viability Assessment: Add a cell viability reagent (e.g., resazurin-based or ATP-based) according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (fluorescence or luminescence) using a plate reader at the appropriate wavelength.

  • Data Analysis: Subtract the background signal from the no-cell control wells. Normalize the data to the vehicle control wells and plot the dose-response curve to calculate the IC50 value using a suitable software (e.g., GraphPad Prism).

Western Blot Analysis for Target Engagement
  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with this compound at various concentrations for the desired duration.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target of interest and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize the target protein levels to the loading control.

GSK3735967 quality control and lot-to-lot consistency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GSK3735967. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find comprehensive information on quality control, lot-to-lot consistency, troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the standard quality control specifications for this compound?

A1: Every lot of this compound undergoes a stringent set of quality control tests to ensure high purity, identity, and activity. Key specifications include:

  • Purity: ≥98% as determined by High-Performance Liquid Chromatography (HPLC).

  • Identity: Confirmation of chemical structure and molecular weight by Liquid Chromatography-Mass Spectrometry (LC-MS) and 1H Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Biological Activity: IC50 value of ≤50 nM in a biochemical DNMT1 inhibition assay.[1][2]

  • Appearance: White to off-white solid.

  • Solubility: Soluble in DMSO (e.g., 10 mM).[1]

Q2: How is lot-to-lot consistency of this compound ensured?

A2: We implement a rigorous quality management system to ensure consistency across different production batches.[3][4] This includes:

  • Standardized Synthesis and Purification: A well-documented and controlled manufacturing process.

  • Defined Quality Control Parameters: Each lot must meet the pre-defined specifications for purity, identity, and activity.

  • Reference Standard Comparison: Each new lot is compared against a qualified reference standard to ensure comparable performance.

  • Certificate of Analysis (CofA): A detailed CofA is provided with each lot, summarizing the quality control results.

Q3: Where can I find the Certificate of Analysis (CofA) for my specific lot?

A3: The Certificate of Analysis (CofA) is included with your shipment. If you have misplaced it, you can request a copy from our technical support team by providing the lot number found on the product vial.

Q4: What is the recommended storage condition for this compound?

A4: For long-term stability, this compound should be stored as a solid at -20°C. For short-term storage, 4°C is acceptable. If dissolved in a solvent such as DMSO, it is recommended to aliquot the solution and store it at -80°C to minimize freeze-thaw cycles.

Q5: What is the mechanism of action of this compound?

A5: this compound is a potent and selective, non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1). It acts by binding to the catalytic pocket of DNMT1, thereby preventing the transfer of methyl groups to DNA.

Quality Control and Lot-to-Lot Consistency Data

To ensure transparency and assist in experimental planning, a summary of representative data from three different lots of this compound is provided below.

Table 1: Representative Lot-Specific Quality Control Data for this compound

ParameterLot ALot BLot CSpecification
Appearance White SolidWhite SolidOff-white SolidWhite to off-white solid
Purity (HPLC) 99.2%98.9%99.5%≥98%
Molecular Weight (LC-MS) 477.6 g/mol 477.6 g/mol 477.6 g/mol 477.63 g/mol
1H NMR ConformsConformsConformsConforms to structure
DNMT1 IC50 42 nM39 nM45 nM≤50 nM

Troubleshooting Guide

Issue 1: Inconsistent or lower than expected activity in my cell-based assay.

  • Question: I am observing variable or weak inhibition of DNA methylation in my cells treated with this compound. What could be the cause?

  • Answer:

    • Compound Solubility and Stability: Ensure that this compound is fully dissolved in your culture medium. The compound has limited aqueous solubility, and precipitation can lead to a lower effective concentration. It is recommended to first prepare a concentrated stock solution in DMSO and then dilute it in your culture medium immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.

    • Cellular Uptake and Efflux: The permeability and retention of the compound can vary between different cell lines. Consider performing a time-course and dose-response experiment to determine the optimal treatment conditions for your specific cell line.

    • Assay Interference: Some assay components may interfere with the activity of this compound. Run appropriate vehicle controls (e.g., DMSO) to rule out any non-specific effects.

Issue 2: Difficulty in dissolving this compound.

  • Question: I am having trouble dissolving the powdered form of this compound. What is the recommended procedure?

  • Answer:

    • Solvent Choice: this compound is readily soluble in DMSO. For a 10 mM stock solution, add the appropriate volume of DMSO to the vial.

    • Solubilization Technique: To aid dissolution, you can gently vortex the solution or warm it briefly in a water bath (not exceeding 37°C). Ensure the solution is clear before making further dilutions.

Issue 3: I suspect my current lot of this compound is not performing as well as a previous lot.

  • Question: My experimental results have shifted after starting a new vial of this compound. How can I verify the compound's performance?

  • Answer:

    • Review the Certificate of Analysis (CofA): Compare the CofA of the new lot with the previous one. Pay close attention to the purity and IC50 values. While all lots pass our stringent QC, minor variations within the specified range are normal.

    • Perform a Dose-Response Curve: To confirm the activity in your assay, perform a side-by-side comparison of the old and new lots in a dose-response experiment. This will help determine if there is a significant difference in potency under your experimental conditions.

    • Contact Technical Support: If you continue to observe significant discrepancies, please contact our technical support team with your lot numbers and experimental data. We are here to help you resolve the issue.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general method for determining the purity of this compound using reverse-phase HPLC.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile.

  • Data Analysis: Purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

This protocol provides a general procedure for confirming the molecular weight of this compound.

  • Instrumentation: LC-MS system with an electrospray ionization (ESI) source.

  • LC Conditions: Use similar LC conditions as described in Protocol 1.

  • MS Conditions:

    • Ionization Mode: Positive ESI.

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

  • Data Analysis: Confirm the presence of the expected [M+H]+ ion for this compound (expected m/z = 478.6).

Protocol 3: 1H NMR for Structural Confirmation

This protocol describes the acquisition of a proton NMR spectrum to confirm the chemical structure of this compound.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz).

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d6).

  • Sample Concentration: 5-10 mg/mL.

  • Procedure:

    • Dissolve the sample in the deuterated solvent.

    • Acquire a 1D proton spectrum.

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Data Analysis: Compare the obtained spectrum with a reference spectrum to ensure all characteristic peaks are present and have the correct chemical shifts and multiplicities.

Protocol 4: DNMT1 Inhibition Assay (Biochemical)

This protocol is a general method for determining the IC50 of this compound against DNMT1. Commercially available kits can also be used.

  • Materials:

    • Recombinant human DNMT1.

    • Hemimethylated DNA substrate.

    • S-adenosyl-L-methionine (SAM).

    • Assay buffer.

    • Detection reagent (e.g., a methyl-sensitive antibody or a fluorescent dye).

    • This compound.

  • Procedure:

    • Prepare a serial dilution of this compound in assay buffer containing a constant concentration of DMSO.

    • In a 96-well plate, add the DNMT1 enzyme, the hemimethylated DNA substrate, and the different concentrations of this compound.

    • Pre-incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding SAM.

    • Incubate for 1-2 hours at 37°C.

    • Stop the reaction and proceed with the detection step according to the chosen method.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

DNMT1_Signaling_Pathway cluster_0 Cellular Processes Gene_Silencing Gene Silencing Chromatin_Remodeling Chromatin Remodeling SAM SAM (Methyl Donor) DNMT1 DNMT1 SAM->DNMT1 Fully_Methylated_DNA Fully Methylated DNA DNMT1->Fully_Methylated_DNA Methylation Hemimethylated_DNA Hemimethylated DNA Hemimethylated_DNA->DNMT1 Fully_Methylated_DNA->Gene_Silencing Fully_Methylated_DNA->Chromatin_Remodeling This compound This compound This compound->DNMT1 Inhibition

Caption: DNMT1 Signaling Pathway and Inhibition by this compound.

QC_Workflow Start New Lot of This compound Purity Purity Analysis (HPLC ≥98%) Start->Purity Identity Identity Confirmation (LC-MS, NMR) Purity->Identity Activity Activity Assay (IC50 ≤50 nM) Identity->Activity Decision Pass QC? Activity->Decision Release Lot Release Decision->Release Yes Fail Investigation Decision->Fail No

Caption: Quality Control Workflow for this compound.

Troubleshooting_Guide Start Inconsistent Experimental Results Check_Solubility Is the compound fully dissolved? Start->Check_Solubility Improve_Solubility Prepare fresh stock in DMSO, vortex, and dilute immediately before use. Check_Solubility->Improve_Solubility No Check_Controls Are vehicle controls behaving as expected? Check_Solubility->Check_Controls Yes Investigate_Assay Investigate potential assay interference or cell line specific effects. Check_Controls->Investigate_Assay No Compare_Lots Are you using a new lot? Check_Controls->Compare_Lots Yes Run_Comparison Perform a side-by-side dose-response curve with the previous lot. Compare_Lots->Run_Comparison Yes Contact_Support Contact Technical Support with data and lot numbers. Compare_Lots->Contact_Support No Run_Comparison->Contact_Support

Caption: Troubleshooting Decision Tree for this compound.

References

Technical Support Center: Overcoming Resistance to GSK3735967 in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GSK3735967, a selective, reversible, non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro studies, particularly the development of resistance.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective, non-nucleoside inhibitor of DNMT1 with an IC50 of 40 nM. It functions by intercalating into hemimethylated DNA at CpG dinucleotides through the minor groove, which then interferes with the catalytic activity of DNMT1.[1] This leads to passive demethylation of the genome during DNA replication, reactivation of tumor suppressor genes, and subsequent inhibition of cancer cell growth. Unlike nucleoside analogs, its mechanism does not involve covalent trapping of the enzyme.[1]

Q2: My cancer cell line shows intrinsic resistance to this compound. What are the possible reasons?

A2: Intrinsic resistance to DNMT1 inhibitors can arise from several factors:

  • Low DNMT1 Dependence: The cancer cell line may not heavily rely on DNMT1-mediated methylation for its survival and proliferation.

  • Pre-existing Genetic or Epigenetic State: Cells may have pre-existing mutations or epigenetic modifications that activate alternative survival pathways, bypassing the effects of DNMT1 inhibition.

  • Compensatory Mechanisms: Intrinsic expression of other DNMTs (e.g., DNMT3A, DNMT3B) might compensate for the inhibition of DNMT1, although this compound is selective for DNMT1.

  • Upregulation of Drug Efflux Pumps: Although less common for non-nucleoside inhibitors compared to nucleoside analogs, overexpression of ATP-binding cassette (ABC) transporters could potentially reduce intracellular drug concentration.

Q3: My cells initially respond to this compound but have now developed acquired resistance. What are the potential mechanisms?

A3: Acquired resistance to DNMT1 inhibitors is a significant challenge. Potential mechanisms include:

  • Upregulation of Bypass Signaling Pathways: Cancer cells can adapt by activating pro-survival signaling pathways to overcome the effects of DNMT1 inhibition. For example, in response to other epigenetic drugs, upregulation of the IGF-1R pathway has been observed.[2]

  • Epigenetic Reprogramming: Cells may undergo further epigenetic changes to adapt to the inhibitor. This could involve alterations in histone modifications or the activation of DNA demethylases like the TET family of enzymes.[3] Deletion of the DNMT1 gene itself has been shown to confer resistance to DNMT inhibitors.[3]

  • Increased DNMT1 Expression: In some cases, resistance to epigenetic drugs can be associated with the upregulation of the target protein, in this case, DNMT1.

  • Activation of Pro-survival Factors: Resistance can be associated with the activation of anti-apoptotic proteins or other factors that promote cell survival.

Troubleshooting Guides

Problem 1: Suboptimal or no response to this compound treatment in a previously sensitive cell line.
Possible Cause Suggested Solution
Drug Inactivity Confirm the integrity and concentration of your this compound stock solution. Prepare fresh dilutions for each experiment.
Cell Line Integrity Verify the identity of your cell line via short tandem repeat (STR) profiling. Ensure the cells are free from mycoplasma contamination.
Incorrect Dosing Determine the optimal concentration and treatment duration for your specific cell line by performing a dose-response curve and time-course experiment.
Development of Resistance See the troubleshooting guide for "Investigating Acquired Resistance."
Problem 2: Investigating the Mechanism of Acquired Resistance to this compound.

If you have confirmed that your cell line has acquired resistance to this compound, the following experimental approaches can help elucidate the underlying mechanisms.

Experimental Approach Methodology Expected Outcome
Gene Expression Analysis Perform RNA sequencing (RNA-seq) or microarray analysis on sensitive and resistant cell lines.Identification of differentially expressed genes that may contribute to resistance, such as upregulation of oncogenes or downregulation of tumor suppressors.
Signaling Pathway Analysis Use Western blotting or phospho-proteomic arrays to examine the activation status of key signaling pathways (e.g., PI3K/Akt/mTOR, MAPK, STAT).Pinpoint activated bypass pathways in resistant cells.
Epigenetic Analysis Conduct whole-genome bisulfite sequencing (WGBS) or targeted methylation analysis to compare the DNA methylation landscapes of sensitive and resistant cells.Reveal changes in methylation patterns that may drive resistance.
Functional Genomics Employ siRNA or CRISPR/Cas9 to knock down candidate genes identified in the above analyses in the resistant cell line.Validation of genes that are critical for maintaining the resistant phenotype.

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cell Line

This protocol describes a stepwise dose-escalation method to generate a resistant cell line.

1. Determine the Initial IC50:

  • Plate the parental (sensitive) cancer cell line in 96-well plates.
  • Treat the cells with a range of this compound concentrations for 72-96 hours.
  • Assess cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo®).
  • Calculate the IC50 value.

2. Dose Escalation:

  • Culture the parental cell line in continuous presence of this compound at a concentration equal to the IC50.
  • Monitor cell growth and morphology. Initially, a significant reduction in cell proliferation is expected.
  • Once the cells resume a normal growth rate, gradually increase the concentration of this compound in a stepwise manner (e.g., 1.5x to 2x increments).
  • Allow the cells to adapt to each new concentration before the next increase. This process can take several months.

3. Validation of Resistance:

  • Once the cells are stably growing in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), perform a new IC50 determination on the resistant cell line and the parental cell line in parallel.
  • A significant shift in the IC50 value confirms the resistant phenotype.

Protocol 2: Western Blot Analysis of Signaling Pathways

This protocol outlines the steps to assess the activation of key signaling proteins.

1. Sample Preparation:

  • Culture both parental and resistant cells to 70-80% confluency.
  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Determine the protein concentration of the lysates using a BCA assay.

2. SDS-PAGE and Electrotransfer:

  • Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
  • Transfer the separated proteins to a PVDF membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
  • Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., Akt, ERK, STAT3) overnight at 4°C.
  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Strategies to Overcome Resistance

Based on the potential mechanisms of resistance to DNMT1 inhibitors, several strategies can be explored to resensitize resistant cell lines to this compound.

Combination Therapies

Combining this compound with other targeted agents can be an effective strategy to overcome resistance.

Combination Agent Rationale Example
PI3K/mTOR Inhibitors To counteract the activation of the PI3K/Akt/mTOR survival pathway.BEZ235
HDAC Inhibitors Synergistic epigenetic modulation to enhance the reactivation of tumor suppressor genes.Vorinostat, Panobinostat
Immune Checkpoint Blockers DNMT1 inhibitors can upregulate immune-related genes, potentially synergizing with immunotherapy.Anti-PD-1/PD-L1 antibodies
PARP Inhibitors To exploit potential DNA repair deficiencies induced by epigenetic dysregulation.Olaparib, Talazoparib
Chemotherapeutic Agents DNMT1 inhibitors can sensitize cancer cells to conventional chemotherapy.Cisplatin, Doxorubicin

Visualizations

cluster_0 This compound Action This compound This compound DNMT1 DNMT1 This compound->DNMT1 Inhibits DNA_Methylation DNA Methylation DNMT1->DNA_Methylation Maintains TSG_Silencing Tumor Suppressor Gene Silencing DNA_Methylation->TSG_Silencing Leads to Cell_Growth Cancer Cell Growth TSG_Silencing->Cell_Growth Promotes

Caption: Mechanism of action of this compound.

cluster_1 Workflow for Generating Resistant Cell Lines Start Parental Cell Line IC50 Determine IC50 of this compound Start->IC50 Culture Continuous Culture with Increasing this compound IC50->Culture Validate Validate Resistance (IC50 Shift) Culture->Validate Resistant_Line Resistant Cell Line Validate->Resistant_Line

Caption: Experimental workflow for generating resistant cell lines.

cluster_2 Potential Resistance Mechanisms to this compound cluster_mechanisms This compound This compound Inhibition of DNMT1 Resistance Acquired Resistance Bypass Activation of Bypass Pathways (e.g., PI3K/Akt) Bypass->Resistance leads to Epigenetic Epigenetic Reprogramming (e.g., TET activation) Epigenetic->Resistance leads to Target Upregulation of DNMT1 Target->Resistance leads to

Caption: Potential mechanisms of acquired resistance.

References

Validation & Comparative

Validating GSK3735967-Induced Demethylation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of GSK3735967, a selective, reversible, non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1), with other common demethylating agents. It includes supporting experimental data from related compounds, detailed protocols for key validation assays, and visualizations to elucidate the underlying mechanisms and experimental workflows.

Introduction to this compound

This compound is a potent inhibitor of DNMT1 with an IC50 of 40 nM.[1] Unlike nucleoside analogs such as decitabine (B1684300) and azacitidine, this compound is a non-nucleoside inhibitor that functions by binding to the DNMT1 active site, preventing its interaction with hemimethylated DNA. This selective and reversible mechanism of action offers the potential for a more targeted therapeutic approach with a different safety profile compared to traditional demethylating agents.

Comparative Analysis of Demethylating Agents

The efficacy of a demethylating agent can be assessed by its ability to reduce global DNA methylation, often measured by the methylation status of repetitive elements like Long Interspersed Nuclear Element-1 (LINE-1), and its capacity to reactivate the expression of tumor suppressor genes silenced by promoter hypermethylation.

While direct comparative quantitative data for this compound is limited in publicly available literature, studies on closely related dicyanopyridine-containing DNMT1 inhibitors, such as GSK3685032 and GSK-3484862, provide valuable insights into its potential performance relative to the standard-of-care agent, decitabine.

Table 1: Comparison of DNMT1 Inhibitor Activity

FeatureThis compound (inferred from related compounds)DecitabineAzacitidine
Mechanism of Action Reversible, non-nucleoside inhibitor of DNMT1Irreversible, nucleoside analog, inhibits all active DNMTsIrreversible, nucleoside analog, inhibits all active DNMTs, incorporates into RNA
Selectivity DNMT1 selectiveNon-selective (DNMT1, DNMT3A, DNMT3B)Non-selective (DNMT1, DNMT3A, DNMT3B)
IC50 (DNMT1) 40 nM~0.1 - 1 µM (cell-based)~0.1 - 1 µM (cell-based)
Toxicity Profile Potentially lower cytotoxicity due to reversible, non-covalent bindingCytotoxic, induces DNA damageCytotoxic, induces DNA damage and RNA-related toxicity

Table 2: Quantitative Demethylation Effects

AssayGSK-Compound AnalogsDecitabine
Global Demethylation (LINE-1) A related compound, GSK-3484862, was shown to be more effective than decitabine in inducing Dnmt1 depletion in murine embryonic stem cells.[1]Treatment of THP-1 AML cells with 0.5µM decitabine resulted in a ~20% decrease in LINE-1 methylation.[2]
Gene-Specific Demethylation (p16INK4A Promoter) A related compound, GSK3685032, was shown to reduce methylation of the p16INK4A tumor suppressor gene.[2]Treatment of esophageal cancer cells with genistein (B1671435) in combination with 5-aza-dCyd (a decitabine analog) showed reactivation of p16INK4a.[3]

Signaling Pathway and Experimental Workflow

To understand the context of this compound's action and the methods to validate its effects, the following diagrams illustrate the DNMT1 signaling pathway and a general experimental workflow for assessing demethylation.

DNMT1_Signaling_Pathway DNMT1-Mediated DNA Methylation Pathway cluster_replication DNA Replication cluster_maintenance Maintenance Methylation cluster_inhibition Inhibition of Methylation Parent_DNA Parent DNA (Methylated) Daughter_DNA Daughter DNA (Hemimethylated) Parent_DNA->Daughter_DNA Replication Fork UHRF1 UHRF1 Daughter_DNA->UHRF1 Recognizes hemimethylated sites DNMT1 DNMT1 UHRF1->DNMT1 Recruits PCNA PCNA DNMT1->PCNA Interacts with Hypomethylated_DNA Hypomethylated DNA (Gene Reactivation) DNMT1->Hypomethylated_DNA Leads to passive demethylation Fully_Methylated_DNA Fully Methylated Daughter DNA PCNA->Fully_Methylated_DNA Methylates new strand This compound This compound This compound->DNMT1 Inhibits

Caption: DNMT1-mediated maintenance methylation and its inhibition.

Demethylation_Validation_Workflow Experimental Workflow for Validating Demethylation cluster_methylation Methylation Analysis cluster_expression Gene Expression Analysis Cell_Culture Cancer Cell Line Culture Treatment Treat with this compound or control Cell_Culture->Treatment DNA_RNA_Isolation Isolate Genomic DNA and RNA Treatment->DNA_RNA_Isolation Bisulfite_Conversion Sodium Bisulfite Conversion DNA_RNA_Isolation->Bisulfite_Conversion cDNA_Synthesis cDNA Synthesis DNA_RNA_Isolation->cDNA_Synthesis Pyrosequencing Pyrosequencing (e.g., LINE-1, p16 promoter) Bisulfite_Conversion->Pyrosequencing qMSP Quantitative Methylation- Specific PCR (qMSP) Bisulfite_Conversion->qMSP RT_qPCR RT-qPCR (e.g., p16 mRNA) cDNA_Synthesis->RT_qPCR

Caption: Workflow for validating demethylating agent efficacy.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating experimental findings. Below are protocols for two key techniques used to quantify DNA methylation.

Pyrosequencing for Quantitative Methylation Analysis of LINE-1

This protocol allows for the quantification of methylation at specific CpG sites within the LINE-1 repetitive element, providing a measure of global DNA methylation.

  • Genomic DNA Isolation: Extract high-quality genomic DNA from cells treated with this compound or a vehicle control using a standard DNA extraction kit.

  • Sodium Bisulfite Conversion: Treat 500 ng of genomic DNA with sodium bisulfite using a commercial kit (e.g., EZ DNA Methylation-Gold™ Kit). This step converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

  • PCR Amplification:

    • Amplify the bisulfite-converted DNA using primers specific for a consensus LINE-1 sequence. One of the PCR primers must be biotinylated.

    • PCR cycling conditions: 95°C for 15 min, followed by 45 cycles of 94°C for 30s, 56°C for 30s, and 72°C for 30s, with a final extension at 72°C for 10 min.

  • Pyrosequencing Reaction:

    • Immobilize the biotinylated PCR products on streptavidin-coated beads.

    • Denature the DNA to obtain single-stranded templates.

    • Anneal the sequencing primer to the template.

    • Perform the pyrosequencing reaction on a PyroMark system according to the manufacturer's instructions. The instrument will dispense dNTPs sequentially, and the incorporation of each nucleotide generates a light signal that is proportional to the number of nucleotides incorporated.

  • Data Analysis: The software calculates the percentage of methylation at each CpG site by quantifying the ratio of Cytosine (methylated) to Thymine (converted from unmethylated Cytosine).

Quantitative Methylation-Specific PCR (qMSP) for p16 Promoter Methylation

qMSP is a sensitive method to quantify the methylation level of a specific gene promoter, such as that of the tumor suppressor gene CDKN2A (p16).

  • DNA Isolation and Bisulfite Conversion: Follow steps 1 and 2 from the pyrosequencing protocol.

  • Primer and Probe Design: Design two sets of primers and probes: one specific for the methylated p16 promoter sequence and another for the unmethylated sequence after bisulfite conversion. Probes should be labeled with a fluorescent reporter and a quencher.

  • qMSP Reaction:

    • Set up parallel reactions for the methylated and unmethylated primer/probe sets for each sample.

    • Each reaction should contain: bisulfite-converted DNA, forward and reverse primers, fluorescently labeled probe, and a TaqMan Universal PCR Master Mix.

    • Use a real-time PCR instrument with the following cycling conditions: 95°C for 10 min, followed by 45 cycles of 95°C for 15s and 60°C for 1 min.

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for both the methylated and unmethylated reactions for each sample.

    • The percentage of methylation can be calculated using the following formula: % Methylation = 100 / (1 + 2^(Ct_methylated - Ct_unmethylated))

    • A standard curve using known ratios of methylated and unmethylated DNA is recommended for more accurate quantification.

Conclusion

This compound represents a promising next-generation DNMT1 inhibitor with a distinct mechanism of action compared to traditional nucleoside analogs. While direct quantitative comparisons are still emerging, data from closely related compounds suggest a potent and selective demethylating activity with a potentially improved safety profile. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to validate the efficacy of this compound and other novel demethylating agents in their own experimental systems. Further studies with direct head-to-head comparisons will be crucial to fully elucidate the therapeutic potential of this new class of epigenetic modulators.

References

A Head-to-Head Battle of DNMT1 Inhibitors: GSK3735967 and its Place in the Epigenetic Arsenal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective inhibitors of DNA methyltransferase 1 (DNMT1) is a critical frontier in epigenetic drug discovery. This guide provides a comprehensive comparison of GSK3735967, a novel non-nucleoside inhibitor, with other established DNMT1 inhibitors, supported by available experimental data and detailed methodologies.

This compound is a potent and selective, non-nucleoside inhibitor of DNMT1 with a reported half-maximal inhibitory concentration (IC50) of 40 nM.[1][2][3][4][5] It belongs to a class of dicyanopyridine-containing compounds that act as reversible, allosteric inhibitors, binding to a pocket that is not the enzyme's active site. This mechanism contrasts with the well-established nucleoside analogs, such as decitabine (B1684300) and azacitidine, which act as mechanism-based inhibitors.

A structurally related compound, GSK3685032, has been extensively characterized and demonstrates high selectivity for DNMT1. It boasts an IC50 of 36 nM for DNMT1 and exhibits over 2,500-fold selectivity against the de novo methyltransferases DNMT3A and DNMT3B.[3][4][5] Given the close structural similarity, it is anticipated that this compound possesses a comparable potency and selectivity profile. This high selectivity is a key advantage, potentially leading to fewer off-target effects compared to less selective inhibitors.

Quantitative Comparison of DNMT1 Inhibitors

To provide a clear overview of the performance of this compound and its analogs in relation to other DNMT1 inhibitors, the following table summarizes their reported biochemical potencies. It is important to note that direct head-to-head comparisons in the same assay are limited, and IC50 values can vary depending on the specific experimental conditions.

InhibitorTypeMechanism of ActionDNMT1 IC50Selectivity Notes
This compound Non-nucleosideReversible, Allosteric40 nM[1][2][3][4][5]Selective for DNMT1 over DNMT3A/3B (based on analog data)
GSK3685032 Non-nucleosideReversible, Allosteric36 nM[3][4][5]>2500-fold vs DNMT3A/3B[3][5]
Decitabine Nucleoside AnalogMechanism-based, CovalentVaries (assay dependent)Inhibits all active DNMTs[5]
Azacitidine Nucleoside AnalogMechanism-based, CovalentVaries (assay dependent)Inhibits all active DNMTs[5]
Guadecitabine (SGI-110) Nucleoside AnalogMechanism-based, CovalentVaries (assay dependent)Inhibits all active DNMTs
Zebularine Nucleoside AnalogMechanism-based, CovalentVaries (assay dependent)Inhibits all active DNMTs
RG108 Non-nucleosideActive site binder~115 nMNon-selective
SGI-1027 Non-nucleosideActive site binder12.5 µMAlso inhibits DNMT3A (8 µM) and DNMT3B (7.5 µM)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to characterize this compound and related compounds.

DNMT1 Biochemical Scintillation Proximity Assay (SPA)

This assay is a high-throughput method used to measure the enzymatic activity of DNMT1 and the potency of its inhibitors.[5]

Principle: The assay quantifies the transfer of a tritiated methyl group from the donor S-adenosyl-L-methionine (SAM) to a biotinylated DNA substrate by DNMT1. The biotinylated DNA is captured by streptavidin-coated SPA beads. When the tritiated methyl group is incorporated into the DNA, it comes into close proximity with the scintillant in the beads, generating a light signal that is proportional to the enzyme's activity.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 0.1 mg/mL BSA, and 1 mM DTT.

  • Component Addition: To a 384-well plate, add the following in order:

    • 5 µL of the test compound (e.g., this compound) at various concentrations.

    • 10 µL of a solution containing 25 nM biotinylated hairpin DNA substrate and 1 µM unlabeled SAM.

    • 5 µL of 4 nM recombinant human DNMT1 enzyme.

  • Initiation of Reaction: Start the enzymatic reaction by adding 5 µL of 1 µM [³H]-SAM.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Termination and Signal Detection: Stop the reaction by adding 10 µL of a stop solution containing 1 mg/mL streptavidin-coated SPA beads and 5 mM unlabeled SAM.

  • Measurement: After a further 60-minute incubation to allow the beads to settle, measure the scintillation signal using a suitable plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Proliferation Assay (CellTiter-Glo®)

This assay is used to determine the effect of DNMT1 inhibitors on the viability and proliferation of cancer cells.[5]

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay measures the amount of ATP present in a cell culture, which is directly proportional to the number of metabolically active cells. The assay reagent lyses the cells and provides the necessary components for a luciferase reaction that generates a luminescent signal.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., AML cell lines) into 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of the test compound (e.g., this compound).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Assay Procedure:

    • Equilibrate the plates to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent cell viability relative to a DMSO-treated control and determine the cellular IC50 value.

Visualizing the Landscape of DNMT1 Inhibition

To better understand the relationships and mechanisms discussed, the following diagrams have been generated using the DOT language.

Mechanism of Action: Nucleoside vs. Non-nucleoside DNMT1 Inhibitors cluster_0 Nucleoside Analogs cluster_1 Non-nucleoside Inhibitors Decitabine Decitabine DNA Replication DNA Replication Decitabine->DNA Replication Incorporation Azacitidine Azacitidine Azacitidine->DNA Replication Incorporation Guadecitabine Guadecitabine Guadecitabine->DNA Replication Incorporation Zebularine Zebularine Zebularine->DNA Replication Incorporation This compound This compound DNMT1 DNMT1 This compound->DNMT1 Allosteric Binding GSK3685032 GSK3685032 GSK3685032->DNMT1 Allosteric Binding RG108 RG108 RG108->DNMT1 Active Site Binding SGI-1027 SGI-1027 SGI-1027->DNMT1 Active Site Binding DNA Replication->DNMT1 Trapping Inhibition Inhibition DNMT1->Inhibition DNA Methylation DNA Methylation Gene Silencing Gene Silencing DNA Methylation->Gene Silencing Inhibition->DNA Methylation Blocks

DNMT1 inhibitor mechanisms.

Experimental Workflow: DNMT1 Inhibitor Screening cluster_0 Biochemical Assay cluster_1 Cellular Assay Prepare Reagents Prepare Reagents Incubate with Inhibitor Incubate with Inhibitor Prepare Reagents->Incubate with Inhibitor Add [3H]-SAM Add [3H]-SAM Incubate with Inhibitor->Add [3H]-SAM Stop and Detect Signal Stop and Detect Signal Add [3H]-SAM->Stop and Detect Signal Calculate IC50 Calculate IC50 Stop and Detect Signal->Calculate IC50 Lead Optimization Lead Optimization Calculate IC50->Lead Optimization Seed Cells Seed Cells Treat with Inhibitor Treat with Inhibitor Seed Cells->Treat with Inhibitor Incubate Incubate Treat with Inhibitor->Incubate Add CellTiter-Glo Add CellTiter-Glo Incubate->Add CellTiter-Glo Measure Luminescence Measure Luminescence Add CellTiter-Glo->Measure Luminescence Determine Cellular IC50 Determine Cellular IC50 Measure Luminescence->Determine Cellular IC50 Determine Cellular IC50->Lead Optimization

Inhibitor screening workflow.

References

A Head-to-Head Comparison: GSK3685032 vs. 5-Azacytidine in Hematological Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel DNA methyltransferase 1 (DNMT1) inhibitor, GSK3685032, and the established hypomethylating agent, 5-azacytidine (B1684299). This analysis is based on available preclinical and early clinical data.

It is important to note that the initially requested compound, GSK3735967, could not be identified in publicly available resources. Therefore, this guide focuses on GSK3685032, a clinical-stage DNMT1 inhibitor from GlaxoSmithKline with a published dataset that allows for a meaningful comparison with 5-azacytidine.

Executive Summary

GSK3685032 represents a new generation of epigenetic modulators, offering a distinct mechanism of action compared to the traditional nucleoside analog 5-azacytidine. While both agents target DNA methylation, GSK3685032 is a non-nucleoside, reversible, and selective inhibitor of DNMT1, which may translate to an improved safety and efficacy profile. In contrast, 5-azacytidine is a cytidine (B196190) analog that incorporates into DNA and RNA, leading to irreversible inhibition of all active DNA methyltransferases (DNMT1, DNMT3A, and DNMT3B) and significant cytotoxicity. Preclinical studies suggest GSK3685032 has superior tolerability and efficacy in acute myeloid leukemia (AML) models compared to decitabine (B1684300), a close analog of 5-azacytidine.

Mechanism of Action

GSK3685032: A Selective and Reversible DNMT1 Inhibitor

GSK3685032 is a first-in-class, non-nucleoside small molecule that selectively inhibits DNMT1.[1][2] Its mechanism is non-covalent and reversible, preventing the maintenance of DNA methylation patterns during cell division.[2] By selectively targeting DNMT1, GSK3685032 aims to induce DNA hypomethylation and reactivate tumor suppressor genes with potentially less off-target toxicity compared to non-selective agents.[3]

dot

cluster_gsk GSK3685032 Action GSK3685032 GSK3685032 (Non-nucleoside inhibitor) Reversible_Inhibition Reversible, Non-covalent Inhibition GSK3685032->Reversible_Inhibition DNMT1 DNMT1 Hypomethylation DNA Hypomethylation DNMT1->Hypomethylation Blocks Maintenance Methylation Reversible_Inhibition->DNMT1 Gene_Reactivation Tumor Suppressor Gene Reactivation Hypomethylation->Gene_Reactivation Anti_Tumor Anti-Tumor Effects Gene_Reactivation->Anti_Tumor

Caption: Mechanism of action for GSK3685032.

5-Azacytidine: A Pan-DNMT Inhibitor and Cytotoxic Agent

5-azacytidine is a chemical analog of the nucleoside cytidine.[4] After cellular uptake and conversion to its active triphosphate form, it is incorporated into both RNA and DNA.[4] Its incorporation into DNA leads to the formation of irreversible covalent adducts with DNMT enzymes (DNMT1, DNMT3A, and DNMT3B), trapping and targeting them for degradation.[5] This leads to passive DNA demethylation during subsequent rounds of replication. At higher doses, its incorporation into RNA and DNA also exerts direct cytotoxic effects by interfering with protein synthesis and DNA replication.[4]

dot

cluster_aza 5-Azacytidine Action Aza 5-Azacytidine (Cytidine Analog) Incorporation Incorporation into DNA and RNA Aza->Incorporation DNMT_Trap Irreversible Covalent Adducts with DNMTs (DNMT1, 3A, 3B) Incorporation->DNMT_Trap Cytotoxicity Direct Cytotoxicity (High Doses) Incorporation->Cytotoxicity Degradation DNMT Degradation DNMT_Trap->Degradation Hypomethylation DNA Hypomethylation Degradation->Hypomethylation Anti_Tumor Anti-Tumor Effects Hypomethylation->Anti_Tumor Cytotoxicity->Anti_Tumor

Caption: Mechanism of action for 5-Azacytidine.

Efficacy Comparison

Direct head-to-head clinical trial data for GSK3685032 versus 5-azacytidine is not yet available. However, a preclinical study published in Nature Cancer in 2021 provides a comparative analysis of GSK3685032 and decitabine (a closely related hypomethylating agent to 5-azacytidine) in AML models.[5]

Preclinical Data in Acute Myeloid Leukemia (AML)
ParameterGSK3685032DecitabineReference
In Vitro Growth Inhibition (Median IC50 in AML cell lines) 0.64 µMNot directly compared in the same study, but known to be potent in the low micromolar range.[2]
In Vivo Efficacy (AML Xenograft Models) Superior tumor regression and survivalLess effective in the same models[5]
Tolerability in vivo Improved tolerabilityDose-limiting toxicity to normal blood cells[5]

Experimental Protocols

In Vitro Cell Growth Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds on cancer cell line proliferation.

Methodology:

  • Cell Culture: AML cell lines (e.g., MV4-11, SKM-1) are cultured in appropriate media and conditions.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of GSK3685032 or 5-azacytidine for a specified period (e.g., 3-6 days).

  • Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP as an indicator of metabolically active cells.

  • Data Analysis: Luminescence readings are normalized to vehicle-treated controls, and IC50 values are calculated using non-linear regression analysis in software like GraphPad Prism.

dot

cluster_workflow In Vitro IC50 Determination Workflow start Start: AML Cell Culture seed Seed cells in 96-well plates start->seed treat Treat with serial dilutions of compound seed->treat incubate Incubate for 3-6 days treat->incubate assay Add CellTiter-Glo® reagent incubate->assay read Measure luminescence assay->read analyze Normalize data and calculate IC50 read->analyze end End: IC50 Value analyze->end

Caption: Experimental workflow for IC50 determination.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy and tolerability of the compounds in a living organism.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used.

  • Tumor Implantation: Human AML cells (e.g., MV4-11) are implanted subcutaneously or intravenously into the mice.

  • Treatment: Once tumors are established, mice are randomized into treatment groups and administered GSK3685032 (e.g., subcutaneously twice daily), 5-azacytidine/decitabine (e.g., intraperitoneally), or vehicle control.

  • Efficacy Assessment: Tumor volume is measured regularly with calipers. For intravenous models, disease progression is monitored by bioluminescence imaging or flow cytometry of peripheral blood. Survival is a key endpoint.

  • Tolerability Assessment: Animal body weight, clinical signs of toxicity, and complete blood counts are monitored throughout the study.

Conclusion

GSK3685032 presents a promising, more targeted approach to inhibiting DNA methylation compared to the broader activity and inherent cytotoxicity of 5-azacytidine. The selectivity and reversibility of GSK3685032 may lead to a wider therapeutic window. While early preclinical data in AML models are encouraging, demonstrating superior efficacy and tolerability over a 5-azacytidine analog, further clinical investigation is necessary to establish its role in the treatment of hematological malignancies and to directly compare its clinical performance against 5-azacytidine. The ongoing and future clinical trials of GSK3685032 and other selective DNMT1 inhibitors will be crucial in defining their potential to improve upon the current standard of care.

References

A Head-to-Head Comparison: The Established Hypomethylating Agent Decitabine versus the Novel DNMT1 Inhibitor GSK3735967

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis for researchers and drug development professionals.

In the landscape of epigenetic cancer therapy, DNA methyltransferase (DNMT) inhibitors play a crucial role. Decitabine (B1684300), a nucleoside analog, is a well-established hypomethylating agent used in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). In contrast, GSK3735967 represents a new generation of non-nucleoside, reversible DNMT1 inhibitors currently in the preclinical stages of development. This guide provides a head-to-head comparison based on available data, highlighting their distinct mechanisms of action and summarizing the extensive clinical findings for decitabine.

Disclaimer: Publicly available information on this compound is limited as it is a preclinical compound. Therefore, a direct comparison of clinical or comprehensive preclinical performance with decitabine is not currently possible. This guide contrasts the established clinical profile of decitabine with the known mechanism of the novel, investigational compound this compound.

Mechanism of Action: A Tale of Two Inhibitors

The fundamental difference between decitabine and this compound lies in their chemical nature and how they interact with DNA methyltransferase 1 (DNMT1), the key enzyme responsible for maintaining DNA methylation patterns during cell division.

Decitabine: As a nucleoside analog of deoxycytidine, decitabine must be incorporated into DNA during replication.[1][2] Once integrated, it acts as a suicide inhibitor, forming an irreversible covalent bond with DNMT1.[2][3] This trapping of the enzyme leads to its degradation and a subsequent passive, replication-dependent hypomethylation of the newly synthesized DNA strand. At higher doses, decitabine's incorporation into DNA can also lead to DNA damage and cytotoxicity.[1]

This compound: In contrast, this compound is a selective, reversible, non-nucleoside inhibitor of DNMT1 with an IC50 of 40 nM. It features a dicyanopyridine core that allows it to directly bind to and inhibit the enzyme without the need for DNA incorporation. This mechanism suggests a potentially different and more targeted safety and efficacy profile compared to nucleoside analogs, though this remains to be demonstrated in clinical studies.

Signaling Pathway of Decitabine

The following diagram illustrates the mechanism of action for decitabine, leading to DNA hypomethylation and re-expression of tumor suppressor genes.

cluster_cell Cancer Cell Decitabine Decitabine dCTP dCTP Decitabine->dCTP Phosphorylation DNA_Replication DNA Replication dCTP->DNA_Replication Incorporation into DNA DNMT1 DNMT1 Enzyme DNA_Replication->DNMT1 Traps DNMT1 on DNA Degradation DNMT1 Degradation DNMT1->Degradation Hypomethylation DNA Hypomethylation Degradation->Hypomethylation Leads to Gene_Expression Tumor Suppressor Gene Re-expression Hypomethylation->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis cluster_workflow Preclinical Evaluation Workflow start Compound Synthesis (e.g., this compound) in_vitro In Vitro Assays start->in_vitro Biochemical Screening cell_based Cell-Based Assays in_vitro->cell_based Hit Confirmation in_vivo In Vivo Models (e.g., Xenografts) cell_based->in_vivo Efficacy Testing tox Toxicology Studies in_vivo->tox Safety Assessment pk_pd Pharmacokinetics/ Pharmacodynamics in_vivo->pk_pd ADME Profiling end IND-Enabling Studies tox->end pk_pd->end

References

Independent Verification of E-selectin Antagonist Potency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory potency (IC50) of several E-selectin antagonists. While the initial focus was on GSK3735967, publicly available data for this specific compound could not be located. Therefore, this guide presents data for other well-characterized E-selectin inhibitors: Uproleselan (GMI-1271), Rivipansel (GMI-1070), and Bimosiamose. The aim is to offer a clear comparative framework supported by experimental data and detailed methodologies for researchers in the field of inflammation, oncology, and drug discovery.

E-selectin is a cell adhesion molecule expressed on endothelial cells in response to inflammatory cytokines. It plays a crucial role in the initial tethering and rolling of leukocytes on the vascular endothelium, a critical step in the inflammatory cascade and in cancer metastasis.[1][2] Targeting E-selectin is a promising therapeutic strategy for various diseases.[1]

Comparative Analysis of E-selectin Antagonist IC50

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for several selectin antagonists, highlighting their potency and selectivity. Lower IC50 values indicate greater potency.

CompoundTarget SelectinIC50 (µM)Other Selectins IC50 (µM)Reference(s)
Uproleselan (GMI-1271) E-selectin1.75 - 2.37P-selectin: >10,000, L-selectin: 2.9 - 4,516[3][4]
Rivipansel (GMI-1070) E-selectin4.3P-selectin: 423, L-selectin: 337
Bimosiamose E-selectin88P-selectin: 20, L-selectin: 86

Note: IC50 values can vary between different experimental setups. The data presented here is for comparative purposes.

Experimental Protocols

Determining the IC50 value is crucial for characterizing the potency of an antagonist. A common method is a competitive binding assay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).

General Protocol for IC50 Determination via Competitive ELISA

This protocol outlines a typical workflow for determining the IC50 of an E-selectin antagonist.

Objective: To measure the concentration of an antagonist required to inhibit 50% of the binding between E-selectin and its ligand.

Materials:

  • Recombinant human E-selectin/IgG Fc chimera

  • Sialyl Lewisx (sLex)-conjugated bovine serum albumin (BSA)

  • 96-well microplates

  • Test compounds (E-selectin antagonists)

  • Secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP)

  • Substrate for the enzyme (e.g., TMB)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Coating:

    • Immobilize the E-selectin/Ig fusion protein onto the wells of a 96-well plate by incubating overnight at 4°C.

  • Washing:

    • Wash the plate multiple times with wash buffer to remove any unbound E-selectin.

  • Blocking:

    • Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Compound Incubation:

    • Prepare serial dilutions of the test antagonist.

    • Add the different concentrations of the antagonist to the wells.

    • Add a fixed concentration of the sLex-BSA ligand to the wells. A control group will have the ligand without any antagonist.

  • Incubation:

    • Incubate the plate to allow for competitive binding between the antagonist and the ligand to the immobilized E-selectin.

  • Washing:

    • Wash the plates thoroughly to remove unbound ligand and antagonist.

  • Secondary Antibody:

    • Add an HRP-conjugated secondary antibody that binds to the BSA part of the sLex-BSA ligand. Incubate for 1 hour.

  • Washing:

    • Wash the plates again to remove any unbound secondary antibody.

  • Detection:

    • Add the TMB substrate to each well. A color change will occur in the presence of HRP.

    • Stop the reaction by adding a stop solution.

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis:

    • The absorbance is proportional to the amount of sLex-BSA bound to the E-selectin.

    • Plot the absorbance against the logarithm of the antagonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the antagonist that causes a 50% reduction in the maximal binding of the ligand.

Visualizations

E-selectin Signaling Pathway

E-selectin is not just an adhesion molecule; it also initiates intracellular signaling cascades upon ligand binding. This signaling is crucial for leukocyte activation and subsequent firm adhesion and transmigration into tissues. The pathway often involves the activation of Src family kinases and the p38 MAP kinase pathway.

E_selectin_signaling cluster_endothelium Endothelial Cell cluster_leukocyte Leukocyte E-selectin E-selectin PSGL1 PSGL-1 E-selectin->PSGL1 Binding CD44 CD44 E-selectin->CD44 Binding SFKs Src Family Kinases (Hck, Lyn, Fgr) PSGL1->SFKs CD44->SFKs Syk Syk SFKs->Syk Btk Btk Syk->Btk p38 p38 MAPK Btk->p38 LFA1 Integrin αLβ2 (LFA-1) Activation p38->LFA1 SlowRolling Slow Rolling & Adhesion LFA1->SlowRolling

Caption: E-selectin mediated signaling cascade in leukocytes.

Experimental Workflow for IC50 Determination

The following diagram illustrates the key steps in the competitive ELISA protocol described above for determining the IC50 of an E-selectin antagonist.

IC50_Workflow cluster_plate_prep Plate Preparation cluster_assay Competitive Binding Assay cluster_detection Detection cluster_analysis Data Analysis node1 Coat Plate with E-selectin node2 Wash node1->node2 node3 Block node2->node3 node4 Add Antagonist & sLex Ligand node3->node4 node5 Incubate node4->node5 node6 Wash node5->node6 node7 Add HRP-conjugated Secondary Antibody node6->node7 node8 Wash node7->node8 node9 Add Substrate & Stop Solution node8->node9 node10 Read Absorbance node9->node10 node11 Plot Dose-Response Curve node10->node11 node12 Calculate IC50 node11->node12

Caption: Workflow for IC50 determination using competitive ELISA.

References

Unveiling the Performance of GSK's DNMT1 Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

While specific published performance data for GSK3735967 remains limited in the public domain, a comprehensive analysis of closely related, potent, and selective non-nucleoside inhibitors of DNA methyltransferase 1 (DNMT1) from GlaxoSmithKline provides valuable insights into their expected performance in both biochemical and cellular assays. This guide compares the publicly available data for representative GSK DNMT1 inhibitors, such as GSK-3484862, with standard-of-care alternatives, offering a benchmark for their activity and mechanistic characteristics.

Biochemical Potency and Selectivity

GSK's novel class of dicyanopyridine-containing DNMT1 inhibitors demonstrates high potency and selectivity. These compounds are reversible, non-nucleoside inhibitors of DNMT1. For instance, this compound is reported to have an IC50 of 40 nM for DNMT1.[1] Similarly, GSK-3484862, a well-characterized compound from this class, shows remarkable selectivity for DNMT1 over other methyltransferases, including DNMT3A and DNMT3B, and a panel of over 300 protein kinases.[2]

CompoundTargetIC50 (nM)Assay TypeReference
This compound DNMT140BiochemicalProbeChem[1]
GSK-3484862 DNMT1400BiochemicalGilmartin et al. (as part of a racemic mixture)[3]
Decitabine DNMTs (pan-inhibitor)Not applicable (covalent inhibitor)N/AGeneral Knowledge

Cellular Activity and Mechanism of Action

In cellular assays, these GSK inhibitors induce global DNA hypomethylation and reactivate silenced genes.[3] A key mechanistic feature of compounds like GSK-3484862 is the induction of proteasome-dependent degradation of DNMT1 protein in cells, without affecting DNMT1 mRNA levels. This leads to a rapid and pronounced loss of DNMT1 protein, contributing to the observed hypomethylation.

CompoundCell LineEffectConcentrationReference
GSK-3484862 A549 (human lung adenocarcinoma)Drastic reduction in DNMT1 protein levels2 µM or 4 µMChen et al.
GSK-3484862 Murine embryonic stem cells (mESCs)Global DNA methylation loss from ~70% to <18%10 µM or belowKatt-Katt et al.
Decitabine VariousDNA hypomethylation and cytotoxicityVariesGeneral Knowledge

Experimental Protocols

DNMT1 Inhibition Assay (Biochemical)

A common method to determine the half-maximal inhibitory concentration (IC50) for DNMT1 inhibitors is a scintillation proximity assay.

Principle: This assay measures the incorporation of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine onto a DNA substrate by DNMT1.

Protocol:

  • Recombinant human DNMT1 enzyme is incubated with a biotinylated DNA substrate and S-adenosyl-L-[methyl-³H]-methionine.

  • The test compound (e.g., this compound) is added at various concentrations.

  • The reaction is allowed to proceed for a set time at a specific temperature (e.g., 37°C).

  • The reaction is stopped, and streptavidin-coated scintillation proximity assay beads are added. These beads bind to the biotinylated DNA.

  • When the radiolabeled methyl group is incorporated into the DNA, it comes into close proximity with the scintillant in the beads, producing a light signal that is detected by a scintillation counter.

  • The IC50 value is calculated by plotting the inhibition of the signal against the log of the inhibitor concentration.

cluster_workflow Biochemical DNMT1 Inhibition Assay Workflow start Start: Prepare Reaction Mix (DNMT1, DNA Substrate, [³H]-SAM) add_inhibitor Add this compound (Varying Concentrations) start->add_inhibitor incubate Incubate (e.g., 37°C) add_inhibitor->incubate add_spa Stop Reaction & Add SPA Beads incubate->add_spa detect Detect Signal (Scintillation Counter) add_spa->detect calculate Calculate IC50 detect->calculate

Biochemical assay workflow for determining DNMT1 inhibition.

Cellular DNMT1 Degradation Assay (Western Blot)

Principle: This method visualizes the amount of DNMT1 protein in cells after treatment with an inhibitor.

Protocol:

  • Culture cells (e.g., A549) to a desired confluency.

  • Treat the cells with the test compound (e.g., GSK-3484862) at various concentrations and for different durations.

  • Lyse the cells to extract total protein.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a membrane (e.g., PVDF).

  • Probe the membrane with a primary antibody specific for DNMT1.

  • Add a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Add a chemiluminescent substrate and detect the signal to visualize the DNMT1 protein bands. A loading control (e.g., β-actin) is used to ensure equal protein loading.

cluster_pathway Cellular DNMT1 Degradation Pathway inhibitor GSK-3484862 dnmt1 DNMT1 Protein inhibitor->dnmt1 induces proteasome Proteasome dnmt1->proteasome targeted to degradation Degradation proteasome->degradation

References

A Comparative Benchmark of GSK3735967 and Next-Generation DNMT Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Evolving Landscape of DNA Methyltransferase Inhibition

The field of epigenetic cancer therapy is witnessing a paradigm shift with the advent of next-generation DNA methyltransferase (DNMT) inhibitors. These novel agents promise enhanced selectivity and improved safety profiles over first-generation drugs like decitabine (B1684300) and azacitidine. This guide provides a comprehensive benchmark of GSK3735967, a potent and selective DNMT1 inhibitor, against other key next-generation DNMT inhibitors, offering a detailed comparison of their performance based on available preclinical data.

Performance Benchmark: this compound vs. Other Next-Generation DNMT Inhibitors

The following tables summarize the quantitative data for this compound and comparable next-generation DNMT inhibitors: GSK3685032, Guadecitabine (SGI-110), and Zebularine (B1662112).

Table 1: Biochemical Potency and Selectivity
CompoundTargetIC50 (nM)Selectivity vs. DNMT3ASelectivity vs. DNMT3BMechanism of Action
This compound DNMT140[1][2][3][4]High (data not quantified)High (data not quantified)Reversible, Non-covalent
GSK3685032 DNMT136[5][6][7]>2500-fold[5][6]>2500-fold[5]Reversible, Non-covalent
Guadecitabine (SGI-110) Pan-DNMTNot directly comparable (pro-drug)Not applicableNot applicableCovalent (pro-drug of Decitabine)[8]
Zebularine Pan-DNMT~2000 (Ki)[9]Preferential for DNMT1[10]Preferential for DNMT1[10]Covalent
Table 2: Cellular Activity
CompoundCell LineGI50 / IC50 (µM)Key Cellular Effects
GSK3685032 Hematological Cancer Cell Lines (median)0.64[7][11]Induces robust DNA hypomethylation and gene activation.[5][6]
Guadecitabine (SGI-110) AML/MDS cell linesNot specifiedInduces DNA demethylation.[12]
Zebularine T24 Bladder Carcinoma120[11]Inhibits tumor cell proliferation and reactivates silenced genes.[11]
Zebularine MDA-MB-231 Breast Cancer~100 (96h exposure)[6][13]Inhibits cell growth, induces S-phase arrest and apoptosis.[6][13]
Zebularine MCF-7 Breast Cancer~150 (96h exposure)[6][13]Inhibits cell growth, induces S-phase arrest and apoptosis.[6][13]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are generalized protocols for key assays used in the evaluation of DNMT inhibitors.

In Vitro DNMT1 Enzymatic Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified DNMT1.

Materials:

  • Purified recombinant human DNMT1 enzyme.

  • Hemimethylated DNA substrate.

  • S-adenosyl-L-methionine (SAM) as a methyl donor.

  • Assay buffer.

  • Detection reagents (e.g., anti-5-methylcytosine antibody for ELISA-based methods, or radiolabeled SAM for filter-binding assays).

  • Microplates.

Protocol:

  • Prepare serial dilutions of the test compound (e.g., this compound).

  • In a microplate, combine the DNMT1 enzyme, hemimethylated DNA substrate, and the test compound or vehicle control.

  • Initiate the methylation reaction by adding SAM.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction.

  • Quantify the extent of DNA methylation using a suitable detection method. For ELISA, this involves coating the methylated DNA onto the plate, followed by incubation with a primary antibody against 5-methylcytosine (B146107) and a secondary enzyme-linked antibody for colorimetric or fluorometric detection.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Serial Dilutions Serial Dilutions Reaction Incubation Reaction Incubation Serial Dilutions->Reaction Incubation Add Inhibitor Enzyme Mix Enzyme Mix Enzyme Mix->Reaction Incubation Add Enzyme Substrate Mix Substrate Mix Substrate Mix->Reaction Incubation Add Substrate & SAM Quantification Quantification Reaction Incubation->Quantification Data Analysis Data Analysis Quantification->Data Analysis Calculate IC50

Experimental workflow for in vitro DNMT1 inhibition assay.

Cellular DNA Methylation Analysis (Bisulfite Sequencing)

Bisulfite sequencing is the gold standard for analyzing DNA methylation at the single-nucleotide level.

Materials:

  • Genomic DNA isolated from cells treated with the DNMT inhibitor or vehicle.

  • Bisulfite conversion kit.

  • PCR primers specific for the bisulfite-converted DNA sequence of the target region.

  • Taq polymerase suitable for amplifying bisulfite-treated DNA.

  • Cloning vector and competent E. coli (for clone-based sequencing) or library preparation kit for next-generation sequencing.

Protocol:

  • Isolate high-quality genomic DNA from treated and control cells.

  • Perform bisulfite conversion of the genomic DNA. This chemical treatment converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

  • Amplify the target region from the bisulfite-converted DNA using PCR with specific primers.

  • Purify the PCR product.

  • For clone-based sequencing, ligate the PCR product into a cloning vector, transform into E. coli, and sequence individual clones. For next-generation sequencing, prepare a sequencing library from the PCR product.

  • Align the sequencing reads to the reference genome and analyze the methylation status of each CpG site. Unmethylated cytosines will be read as thymines, while methylated cytosines will remain as cytosines.

bisulfite_sequencing_workflow Genomic DNA Genomic DNA Bisulfite Conversion Bisulfite Conversion Genomic DNA->Bisulfite Conversion Chemical Treatment PCR Amplification PCR Amplification Bisulfite Conversion->PCR Amplification Amplify Target Region Sequencing Sequencing PCR Amplification->Sequencing Generate Reads Data Analysis Data Analysis Sequencing->Data Analysis Determine Methylation Status

Workflow for cellular DNA methylation analysis using bisulfite sequencing.

Signaling Pathways and Mechanism of Action

DNMT1 is the primary enzyme responsible for maintaining DNA methylation patterns during cell division. Its inhibition leads to passive demethylation of the genome over successive rounds of DNA replication. This reactivation of tumor suppressor genes and other silenced genes is a key mechanism of anti-cancer activity.

The signaling cascade initiated by DNMT1 inhibition involves the re-expression of genes that can trigger various cellular responses, including cell cycle arrest, apoptosis, and cellular differentiation. Furthermore, the re-expression of endogenous retroviral elements can induce a "viral mimicry" response, leading to an anti-tumor immune response.

dnmt1_inhibition_pathway This compound This compound DNMT1 DNMT1 This compound->DNMT1 Inhibits DNA Hypomethylation DNA Hypomethylation DNMT1->DNA Hypomethylation Leads to Gene Re-expression Gene Re-expression DNA Hypomethylation->Gene Re-expression Tumor Suppressor Genes Tumor Suppressor Genes Gene Re-expression->Tumor Suppressor Genes Endogenous Retroviruses Endogenous Retroviruses Gene Re-expression->Endogenous Retroviruses Cell Cycle Arrest / Apoptosis Cell Cycle Arrest / Apoptosis Tumor Suppressor Genes->Cell Cycle Arrest / Apoptosis Immune Response Immune Response Endogenous Retroviruses->Immune Response Viral Mimicry

Signaling pathway of DNMT1 inhibition by this compound.

References

Assessing the Specificity of GSK3735967 in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of highly specific inhibitors for epigenetic targets is paramount in the development of novel therapeutics. This guide provides a comprehensive assessment of the specificity of GSK3735967, a non-nucleoside, reversible inhibitor of DNA methyltransferase 1 (DNMT1), in cellular models. Due to the limited publicly available data on this compound, this guide leverages extensive information on its close analog, GSK3685032, a first-in-class DNMT1-selective inhibitor developed by GlaxoSmithKline. The structural and functional similarities between these compounds allow for a robust comparative analysis against other DNMT inhibitors.

Data Presentation: Quantitative Comparison of DNMT Inhibitors

The following tables summarize the biochemical potency and selectivity of various DNMT inhibitors.

Table 1: Biochemical Potency Against DNMT Family Enzymes

CompoundTypeDNMT1 IC50 (µM)DNMT3A IC50 (µM)DNMT3B IC50 (µM)
GSK3685032 (proxy for this compound) Non-nucleoside, Reversible0.036[1][2][3]>100 (>2500-fold selective)[1][2][3]>100 (>2500-fold selective)[1][2][3]
Decitabine (5-aza-2'-deoxycytidine)Nucleoside, CovalentNot directly comparable (irreversible)Not directly comparable (irreversible)Not directly comparable (irreversible)
RG-108Non-nucleoside, Reversible390[1]--
SGI-1027Non-nucleoside, Reversible6[4]8[4]7.5[4]

Table 2: Off-Target Activity Profile of GSK3685032

Target ClassNumber of Targets ScreenedResult
Methyltransferases34IC50 > 10 µM for all targets[1]
Kinases369IC50 > 10 µM for all targets[1]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of specificity data.

Protocol 1: In Vitro DNMT Activity Assay (Scintillation Proximity Assay)

This assay quantifies the enzymatic activity of DNMTs and the inhibitory potential of compounds.

Materials:

  • Recombinant human DNMT1, DNMT3A/3L, and DNMT3B/3L enzymes.

  • S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM).

  • Hemimethylated DNA substrate.

  • Assay buffer (e.g., 20 mM HEPES, pH 7.5, 1 mM EDTA, 100 mM KCl, 0.5 mM DTT).

  • Scintillation proximity assay (SPA) beads.

  • Microplates (e.g., 384-well).

  • Test compounds (e.g., this compound) serially diluted in DMSO.

Procedure:

  • Prepare the reaction mixture containing assay buffer, hemimethylated DNA substrate, and the respective DNMT enzyme.

  • Add the test compound at various concentrations to the reaction mixture.

  • Initiate the reaction by adding [³H]-SAM.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., containing unlabeled SAM and guanidine (B92328) hydrochloride).

  • Add SPA beads and incubate to allow for the capture of the radiolabeled methylated DNA.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percent inhibition relative to a DMSO control and determine the IC50 values by fitting the data to a dose-response curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.

Materials:

  • Human cell line of interest (e.g., a cancer cell line).

  • Complete cell culture medium.

  • Test compound (e.g., this compound).

  • Phosphate-buffered saline (PBS).

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • Antibodies specific to the target protein (DNMT1) and a loading control.

  • SDS-PAGE and Western blotting reagents and equipment.

  • Thermal cycler.

Procedure:

  • Culture cells to a sufficient density and treat with the test compound or vehicle (DMSO) for a defined period.

  • Harvest the cells, wash with PBS, and resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes) to induce denaturation.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

  • Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody against the target protein (DNMT1).

  • Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Mandatory Visualization

Signaling Pathway: DNMT1 in DNA Methylation Maintenance

DNMT1_Pathway Hemi-methylated DNA Hemi-methylated DNA DNMT1 DNMT1 Hemi-methylated DNA->DNMT1 Binds to SAH SAH DNMT1->SAH Produces Fully Methylated DNA Fully Methylated DNA DNMT1->Fully Methylated DNA Methylates SAM SAM (Methyl Donor) SAM->DNMT1 Provides methyl group This compound This compound This compound->DNMT1 Inhibits

Caption: DNMT1-mediated maintenance of DNA methylation and its inhibition by this compound.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow A 1. Cell Treatment (Compound vs. Vehicle) B 2. Heating (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Separation of Soluble Fraction C->D E 5. Western Blot Analysis (Target Protein Quantification) D->E F 6. Data Analysis (Melting Curve Generation) E->F

Caption: A streamlined workflow for assessing target engagement using CETSA.

Logical Relationship: Specificity Comparison of DNMT Inhibitors

Specificity_Comparison cluster_gsk High Specificity cluster_nonselective Lower Specificity / Pan-Inhibition GSK This compound / GSK3685032 (DNMT1 Selective) DNMT1 DNMT1 GSK->DNMT1 Inhibits SGI1027 SGI-1027 (DNMT1, 3A, 3B) SGI1027->DNMT1 Inhibits DNMT3A DNMT3A SGI1027->DNMT3A Inhibits DNMT3B DNMT3B SGI1027->DNMT3B Inhibits Decitabine Decitabine (Covalent, Pan-DNMT) Decitabine->DNMT1 Inhibits Decitabine->DNMT3A Inhibits Decitabine->DNMT3B Inhibits

Caption: Comparative specificity of DNMT inhibitors for DNMT family enzymes.

References

Safety Operating Guide

Essential Safety and Operational Protocols for Handling GSK3735967

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Storage, and Disposal of the Potent DNMT1 Inhibitor, GSK3735967.

This document provides crucial safety and logistical information for the handling of this compound, a potent and selective non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1). Adherence to these guidelines is essential to ensure personnel safety and maintain experimental integrity.

Immediate Safety and Handling

This compound is a potent bioactive compound. While a specific Safety Data Sheet (SDS) is not publicly available, based on its intended biological activity and data for similar research compounds, it should be handled with care, assuming it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure through inhalation, ingestion, or skin contact.

PPE CategoryItemSpecification
Eye Protection Safety GogglesMust be worn at all times. Should provide a complete seal around the eyes.
Hand Protection Nitrile GlovesDouble-gloving is recommended. Change gloves immediately if contaminated.
Body Protection Laboratory CoatFully buttoned. Consider a disposable gown for procedures with a high risk of splashing.
Respiratory Protection Fume HoodAll handling of solid this compound and preparation of solutions must be performed in a certified chemical fume hood.
Engineering Controls and Hygiene
  • Ventilation: Always handle this compound in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation risk.

  • Eye Wash and Safety Shower: An accessible and tested eye wash station and safety shower are critical when handling this compound.

  • Hand Washing: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.

Storage and Disposal Plan

Proper storage and disposal are critical for safety and environmental protection.

Storage Protocols
ParameterGuideline
Solid Form Store at -20°C for long-term stability.
In Solvent (e.g., DMSO) Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
Container Use tightly sealed, clearly labeled containers.
Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

Waste TypeDisposal Procedure
Solid Waste Collect in a designated, sealed container labeled "Hazardous Chemical Waste." This includes contaminated consumables like pipette tips, tubes, and gloves.
Liquid Waste Collect in a sealed, compatible, and clearly labeled waste container. Do not dispose of down the drain.
Empty Containers Triple rinse with a suitable solvent (e.g., ethanol (B145695) or acetone). The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

Experimental Protocols

DNMT1 Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of this compound on DNMT1, a common experiment for this type of compound.

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 5% glycerol).
  • DNMT1 Enzyme: Dilute recombinant human DNMT1 to the desired concentration in assay buffer.
  • DNA Substrate: Use a hemimethylated DNA substrate.
  • S-adenosyl methionine (SAM): Prepare a stock solution of this methyl donor.
  • This compound: Prepare a serial dilution of this compound in DMSO.

2. Assay Procedure:

  • Add assay buffer to all wells of a 96-well plate.
  • Add the DNA substrate to all wells.
  • Add the serially diluted this compound or DMSO (vehicle control) to the appropriate wells.
  • Add the diluted DNMT1 enzyme to all wells except the negative control.
  • Initiate the reaction by adding SAM to all wells.
  • Incubate the plate at 37°C for the desired reaction time (e.g., 1 hour).
  • Stop the reaction.
  • Quantify the extent of DNA methylation using a suitable method, such as an ELISA-based assay that detects 5-methylcytosine.

3. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of this compound.
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
  • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

DNMT1 Signaling Pathway and Inhibition

The following diagram illustrates the central role of DNMT1 in maintaining DNA methylation patterns and how inhibitors like this compound can block this process.

DNMT1_Pathway DNMT1-Mediated DNA Methylation and Inhibition cluster_0 Cellular Processes cluster_1 Inhibition DNMT1 DNMT1 Full_DNA Fully Methylated DNA DNMT1->Full_DNA Maintenance Methylation Hemi_DNA Hemimethylated DNA Hemi_DNA->DNMT1 Substrate Gene_Silencing Gene Silencing Full_DNA->Gene_Silencing This compound This compound This compound->DNMT1 Inhibition

Caption: DNMT1 maintains methylation, leading to gene silencing. This compound inhibits this process.

Experimental Workflow for DNMT1 Inhibition Assay

This workflow provides a visual representation of the key steps in determining the inhibitory potential of this compound.

Experimental_Workflow Workflow for DNMT1 Inhibition Assay start Start reagent_prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) start->reagent_prep plate_setup Plate Setup (Addition of Reagents) reagent_prep->plate_setup incubation Incubation (37°C) plate_setup->incubation detection Detection of Methylation incubation->detection data_analysis Data Analysis (Calculate % Inhibition, Determine IC50) detection->data_analysis end End data_analysis->end

Caption: A stepwise workflow for conducting a DNMT1 inhibition assay.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.